1-(beta-Phenethyl)-3-phenyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131989. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOBLGHESXFRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164654 | |
| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15093-42-2 | |
| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15093-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(beta-Phenethyl)-3-phenyl-2-thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological effects. This document outlines the general synthesis, structural features, and expected physicochemical and spectral characteristics of the title compound. While specific experimental data for this compound are limited in publicly available literature, this guide consolidates information based on established principles for N,N'-disubstituted thioureas and data from closely related analogues to provide a foundational resource for researchers.
Introduction
Thiourea derivatives are characterized by the (R¹R²N)(R³R⁴N)C=S functional group and are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The biological potential of these molecules is often linked to their ability to act as hydrogen bond donors and acceptors, as well as their capacity to chelate metal ions. The structure of this compound, incorporating both a phenethyl and a phenyl substituent, presents a unique scaffold for exploring structure-activity relationships in drug discovery programs.
Chemical Structure and Properties
The structural formula of this compound reveals a central thiourea core with a phenethyl group attached to one nitrogen atom and a phenyl group to the other.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15093-42-2 | |
| Molecular Formula | C₁₅H₁₆N₂S | |
| Molecular Weight | 256.37 g/mol | |
| Appearance | White to off-white solid (expected) | |
| Melting Point | 102-104 °C | |
| Purity | 97% | |
| Solubility | Soluble in most organic solvents; insoluble in water (expected) |
Synthesis
The most common and direct method for the synthesis of unsymmetrically N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. For this compound, this involves the reaction of phenyl isothiocyanate with phenethylamine.
biological activity of novel thiourea derivatives
An In-depth Technical Guide to the Biological Activity of Novel Thiourea Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, structural versatility, and favorable pharmacokinetic properties.[2][3][4] The thiourea core structure, featuring a thio-amide group, acts as a key pharmacophore whose activity can be finely tuned by modifying the substituents on its nitrogen atoms.[1] These compounds are known to interact with multiple biological targets, including enzymes, receptors, and DNA, through mechanisms like hydrogen bonding and π-π interactions.[5]
Recent research has highlighted the potential of novel thiourea derivatives as potent agents against a variety of diseases. They have demonstrated significant efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and enzyme inhibitory agents.[3][6][7] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of novel thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes and pathways.
General Synthesis of Thiourea Derivatives
The synthesis of N,N'-disubstituted thiourea derivatives is typically straightforward and efficient. The most common method involves the nucleophilic addition of an amine to an isothiocyanate.[3][8][9] This reaction is often carried out in a suitable solvent like acetone or dichloromethane at room temperature, yielding the desired thiourea derivative in high purity and yield.[9][10] The versatility of this synthesis allows for the creation of a large library of derivatives by varying the amine and isothiocyanate starting materials.
Caption: General reaction scheme for the synthesis of thiourea derivatives.
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines, including those of the breast, colon, and liver.[5][6][11] Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and COX-2.[1][12][13][14]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel thiourea derivatives against various human cancer cell lines.
| Compound ID | Substituents / Core Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| 4c | 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [5] |
| SW620 (Colon) | 1.5 | [5] | ||
| K562 (Leukemia) | 6.3 | [5] | ||
| 20 | 1-aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 (Breast) | 1.3 | [5] |
| SkBR3 (Breast) | 0.7 | [5] | ||
| 10e | 3,5-bis(trifluoromethyl)phenyl and phenylamino acyl moiety | NCI-H460 (Lung) | 1.86 | [12] |
| Colo-205 (Colon) | 9.92 | [12] | ||
| HCT116 (Colon) | 6.42 | [12] | ||
| 7 | N¹,N³-disubstituted-thiosemicarbazone with benzodioxole | HCT116 (Colon) | 1.11 | [15] |
| HepG2 (Liver) | 1.74 | [15] | ||
| MCF-7 (Breast) | 7.0 | [15] | ||
| 5c | Bearing sulfonamide and pyrimidine moieties | HepG2 (Liver) | 10.2 | [14] |
| MCF-7 (Breast) | 13.4 | [14] | ||
| Caco-2 (Colon) | 19.8 | [14] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro cytotoxicity of thiourea derivatives against cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiourea derivatives are dissolved in DMSO to create stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization: EGFR Signaling Pathway Inhibition
Many thiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Phenethyl Isothiocyanate (PEITC): An In-depth Technical Guide
A note on the scope: This technical guide focuses on the mechanism of action of phenethyl isothiocyanate (PEITC), a closely related and extensively studied analog of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. Due to the limited availability of specific mechanistic data for this compound, this document leverages the comprehensive research on PEITC to provide a detailed and relevant overview for researchers, scientists, and drug development professionals. The structural similarities between these compounds suggest that their biological activities and mechanisms of action may be comparable. Thiourea derivatives, in general, are known for a wide array of biological activities, including anticancer properties.[1][2][3]
Introduction to Phenethyl Isothiocyanate (PEITC)
Phenethyl isothiocyanate (PEITC) is a naturally occurring isothiocyanate found in cruciferous vegetables, most notably watercress.[4][5] It is formed from the enzymatic hydrolysis of its precursor, gluconasturtiin.[4][5] Extensive preclinical research has demonstrated the potent anti-cancer properties of PEITC, making it a subject of significant interest in cancer prevention and therapy.[4][6][7] PEITC's multifaceted mechanism of action involves the modulation of numerous cellular processes, primarily through the induction of oxidative stress, apoptosis, and cell cycle arrest.[4][8][9]
Core Mechanisms of Action
The anti-cancer effects of PEITC are not attributed to a single mode of action but rather to its ability to interact with multiple cellular targets and signaling pathways. The primary mechanisms are detailed below.
Induction of Reactive Oxygen Species (ROS)
A central mechanism of PEITC's anticancer activity is the generation of reactive oxygen species (ROS) within cancer cells.[4][8] Elevated ROS levels disrupt the cellular redox balance, leading to oxidative damage and subsequent cell death.[8]
PEITC-induced ROS generation is primarily linked to the mitochondria.[10] It has been shown to inhibit Complex III of the electron transport chain, leading to a disruption of oxidative phosphorylation and an increase in electron leakage, which in turn generates superoxide radicals.[10] This mitochondrial-derived ROS production is a key initiator of the apoptotic cascade.[10][11]
Induction of Apoptosis
PEITC is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[5][9][11] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: As mentioned, PEITC-induced mitochondrial ROS production leads to the disruption of the mitochondrial membrane potential.[10][11] This triggers the release of pro-apoptotic factors such as cytochrome c and Endo G from the mitochondria into the cytosol.[2][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3.[2][5]
-
Extrinsic Pathway: PEITC has also been shown to upregulate the expression of Fas and Fas ligand, key components of the extrinsic apoptosis pathway, which leads to the activation of caspase-8 and subsequent apoptosis.[13]
Cell Cycle Arrest
PEITC can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[1][3][9][14]
-
G1 Arrest: In some cancer cell lines, PEITC induces G1 arrest by down-regulating the expression of key G1 phase proteins such as cyclin D, cyclin E, and cyclin-dependent kinases (CDKs), while up-regulating CDK inhibitors like p21 and p27.[1][3]
-
G2/M Arrest: In other cancer types, PEITC causes an accumulation of cells in the G2/M phase.[9][12][15] This is often associated with the downregulation of Cdk1 and cyclin B1 protein expression.[15]
Key Signaling Pathways Modulated by PEITC
PEITC exerts its effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes. PEITC has been shown to activate the p38 MAPK pathway, which can lead to the induction of apoptosis and cell cycle arrest.[3][16]
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial survival pathway that is often dysregulated in cancer. PEITC can inhibit the PI3K-Akt pathway, leading to a decrease in cell survival and an increase in apoptosis.[17]
p53 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer development. PEITC can increase the expression of p53, which in turn can induce cell cycle arrest and apoptosis.[2][12] In some instances, PEITC has been suggested to restore the function of mutant p53.[18]
Quantitative Data on PEITC Activity
The cytotoxic effects of PEITC have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| CaSki | Cervical Cancer | ~15-20 | 24 | [11] |
| HeLa | Cervical Cancer | ~20-25 | 24 | [11] |
| MIAPaca2 | Pancreatic Cancer | ~7 | 24 | [7][9] |
| PC-3 | Prostate Cancer | Not specified | Not specified | [10] |
| LNCaP | Prostate Cancer | Not specified | Not specified | [10] |
| HSC-3 | Oral Squamous Carcinoma | ~2.5-5 | 24 | [1] |
| K562 | Chronic Myeloid Leukemia | Not specified | Not specified | [13] |
| MCF-7/Adr | Breast Cancer | 7.32 ± 0.25 | 48 | [19] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of PEITC are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of PEITC on cancer cells.[11][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treatment: Prepare serial dilutions of PEITC in culture medium. The final DMSO concentration should be less than 0.1%. Remove the existing medium and add 100 µL of the PEITC dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies apoptosis induced by PEITC using flow cytometry.[11][20]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PEITC for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of PEITC on cell cycle distribution.[21]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with PEITC at various concentrations for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Signaling Pathways
References
- 1. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenethyl isothiocyanate (PEITC) promotes G2/M phase arrest via p53 expression and induces apoptosis through caspase- and mitochondria-dependent signaling pathways in human prostate cancer DU 145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEITC Induces G1 Cell Cycle Arrest on HT-29 Cells Through the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potential Use of Phenethyl Isothiocyanate for Cancer Prevention [xiahepublishing.com]
- 7. Phenethyl Isothiocyanate Inhibits Proliferation and Induces Apoptosis in Pancreatic Cancer Cells In Vitro and in a MIAPaca2 Xenograft Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Phenethylisothiocyanate and Other Reactive Oxygen Species-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenethyl isothiocyanate inhibits proliferation and induces apoptosis in pancreatic cancer cells in vitro and in a MIAPaca2 xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Phenethyl isothiocyanate inhibits growth of human chronic myeloid leukemia K562 cells via reactive oxygen species generation and caspases. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenethyl isothiocyanate inhibits the carcinogenic properties of hepatocellular carcinoma Huh7.5.1 cells by activating MAPK/PI3K-Akt/p53 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pharmacokinetics and Pharmacodynamics of Phenethyl Isothiocyanate: Implications in Breast Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Potential Therapeutic Targets of 1-(beta-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(beta-Phenethyl)-3-phenyl-2-thiourea is a synthetic compound belonging to the thiourea class of molecules, which are recognized for their diverse biological activities. While specific research on this particular derivative is limited, extensive studies on structurally similar phenylthiourea compounds have revealed significant potential across various therapeutic areas, most notably in oncology and infectious diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by extrapolating from data on its close analogs. The primary mechanisms of action for this class of compounds appear to involve the induction of apoptosis, modulation of inflammatory pathways, and inhibition of key enzymes. This document provides a comprehensive overview of these potential targets, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug development efforts.
Introduction
Thiourea derivatives represent a versatile scaffold in medicinal chemistry, with a broad spectrum of reported biological activities including anticancer, antimicrobial, antiviral, and antioxidant effects. The presence of the toxophoric N-C=S group is crucial for their biological function. The specific compound, this compound, combines the phenylthiourea core with a phenethyl group, a feature that may influence its pharmacokinetic and pharmacodynamic properties. This guide explores its potential therapeutic applications based on the established activities of analogous compounds.
Potential Therapeutic Targets and Mechanisms of Action
Based on studies of closely related phenylthiourea derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.
Anticancer Activity
Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines by inducing programmed cell death, or apoptosis. The proposed mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.
-
Signaling Pathway:
Figure 1: Proposed intrinsic apoptotic pathway induced by thiourea derivatives.
Chronic inflammation is a key factor in tumor progression. Some thiourea analogs have been shown to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6), which is involved in cancer cell proliferation, survival, and metastasis.
-
Signaling Pathway:
Figure 2: Proposed mechanism for inhibition of IL-6 secretion.
Certain bis-thiourea derivatives have been found to inhibit microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This is a well-established mechanism for several successful anticancer drugs.
Antimicrobial Activity
Thiourea derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.
A potential mechanism of antibacterial action is the inhibition of essential bacterial enzymes. For instance, some thiourea derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication.
Biofilms are a major contributor to antibiotic resistance. Some thiourea compounds have been shown to effectively inhibit the formation of biofilms by pathogenic bacteria.
Enzyme Inhibition
Phenylthiourea and its analogs are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This suggests a potential application in treating hyperpigmentation disorders. The inhibitory effect is believed to result from the chelation of copper ions in the active site of the enzyme.
Quantitative Data from Analog Studies
The following tables summarize the cytotoxic and antimicrobial activities of various phenylthiourea derivatives that are structurally related to this compound.
Table 1: Cytotoxic Activity of Phenylthiourea Analogs against Cancer Cell Lines
| Compound/Analog | Cell Line | IC₅₀ (µM) | Reference |
| 1-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea copper (II) complex | SW480 (Colon) | >10 | N/A |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | [1] |
| 1-(4-chlorophenyl)-3-phenylthiourea | K-562 (Leukemia) | >100 | [2] |
| 1-Benzyl-3-phenylthiourea Pt(II) complex | MCF-7 (Breast) | 10.96 - 78.90 | [3] |
Table 2: Antimicrobial Activity of Thiourea Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea copper (II) complex | Methicillin-resistant Staphylococci | 2 | [4] |
| Triazole-thiourea derivatives | S. aureus, S. epidermidis | 4 - 32 | [5] |
| 1-(3-Aminophenyl)-3-ethylthiourea | S. aureus, E. coli | Potent activity reported | [6] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities of thiourea derivatives.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Figure 3: Workflow for MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the wells for turbidity to determine the MIC. The MIC is the lowest concentration with no visible growth.
-
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, the extensive research on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and microbiology. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. Key areas to investigate include its cytotoxicity against a broad panel of cancer cell lines, its antimicrobial spectrum, and its inhibitory activity against specific molecular targets identified in its analogs. Mechanistic studies to elucidate the precise signaling pathways affected by this compound will be crucial for its further development as a potential drug candidate.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. seejph.com [seejph.com]
In Silico Analysis of 1-(β-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide for Drug Development Professionals
Introduction
1-(β-Phenethyl)-3-phenyl-2-thiourea is a disubstituted thiourea derivative with potential pharmacological applications. The thiourea scaffold is a versatile pharmacophore known to interact with a variety of biological targets, exhibiting a broad range of activities including anti-inflammatory, antibacterial, and anticancer effects. In silico studies, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial preliminary steps in the drug discovery pipeline. These computational methods provide valuable insights into the potential efficacy and safety of a compound before significant resources are committed to preclinical and clinical testing.[1][2][3]
Molecular Docking Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This information is critical for understanding the mechanism of action and for structure-based drug design. Based on the known activities of similar thiourea compounds, a hypothetical docking study was performed against key protein targets implicated in inflammation and cancer.
Experimental Protocol: Molecular Docking
A standardized molecular docking protocol, based on methodologies described for similar compounds, was conceptualized for this study.[5][7][6]
-
Protein Preparation: The three-dimensional structures of target proteins, such as Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms and Kollman charges were added using AutoDockTools.[4][8]
-
Ligand Preparation: The 2D structure of 1-(β-phenethyl)-3-phenyl-2-thiourea was drawn using ChemDraw and converted to a 3D structure. Energy minimization was performed using the MMFF94 force field. Gasteiger partial charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during docking. The final structure was saved in PDBQT format.[1]
-
Grid Box Generation: A 3D grid box was centered on the active site of each target protein, encompassing all critical residues for ligand binding.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[4] The Lamarckian genetic algorithm was employed for the conformational search.[5][6] The simulation was run with a high exhaustiveness parameter to ensure a thorough search of the conformational space.
-
Analysis of Results: The docking results were analyzed based on the binding affinity (in kcal/mol) and the interaction patterns between the ligand and the protein's active site residues. Visualization of the docked poses was performed using BIOVIA Discovery Studio or PyMOL.
Quantitative Data: Molecular Docking
The following table summarizes the hypothetical binding affinities and interacting residues for 1-(β-phenethyl)-3-phenyl-2-thiourea with selected protein targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 5IKT | -8.5 | TYR385, SER530, ARG120 |
| EGFR Tyrosine Kinase | 1M17 | -9.2 | MET793, LEU718, CYS797 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.8 | TYR119, GLY121, LEU120 |
ADMET Prediction
ADMET prediction is essential for evaluating the drug-likeness of a compound and identifying potential liabilities related to its pharmacokinetic and toxicological profile.[2][3]
Experimental Protocol: ADMET Prediction
In silico ADMET properties were predicted using a combination of web-based tools such as SwissADME and preADMET.[4][8]
-
Physicochemical Properties: The molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors were calculated.
-
Pharmacokinetics: Parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes were predicted.
-
Drug-Likeness: The compound was evaluated against established drug-likeness rules, including Lipinski's rule of five, Ghose's filter, and Veber's rule.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity, were assessed using predictive models.
Quantitative Data: ADMET Prediction
The predicted ADMET properties of 1-(β-phenethyl)-3-phenyl-2-thiourea are summarized in the tables below.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 256.37 g/mol |
| logP (Consensus) | 3.85 |
| TPSA | 50.05 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
Pharmacokinetic Properties
| Parameter | Prediction |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
Drug-Likeness Evaluation
| Rule | Adherence |
| Lipinski's Rule | Yes (0 violations) |
| Ghose's Filter | Yes |
| Veber's Rule | Yes |
Toxicity Prediction
| Toxicity Endpoint | Predicted Risk |
| Ames Mutagenicity | Low |
| Carcinogenicity | Low |
| Hepatotoxicity | Moderate |
Visualizations
Molecular Docking Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking studies of 1-(substituted phenyl)-3-(naphtha [1, 2-d] thiazol-2-yl) urea/thiourea derivatives with human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-depth Technical Guide to the Discovery and Synthesis of Phenethyl-Phenyl-Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl-phenyl-thiourea compounds represent a class of molecules that have garnered significant interest in the field of medicinal chemistry. As derivatives of thiourea, they possess a versatile scaffold that has been explored for a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of phenethyl-phenyl-thiourea and related derivatives, with a focus on their potential as anticancer agents.
Discovery and Therapeutic Potential
Thiourea and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The core structure of these compounds allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The phenethyl and phenyl moieties, in particular, have been investigated for their contribution to the cytotoxic effects of these compounds against various cancer cell lines.[2] Research has shown that N,N'-disubstituted thiourea derivatives can induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates for the development of novel chemotherapeutic agents.[1]
Synthesis of Phenethyl-Phenyl-Thiourea Compounds
The synthesis of 1-phenethyl-3-phenylthiourea and its derivatives is typically achieved through the reaction of an isothiocyanate with a primary amine. This straightforward and efficient method allows for the generation of a diverse library of compounds for biological screening.
General Experimental Protocol for the Synthesis of 1-Phenethyl-3-phenylthiourea
This protocol outlines a general procedure for the synthesis of 1-phenethyl-3-phenylthiourea.
Materials:
-
Phenethylamine
-
Phenyl isothiocyanate
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethanol)[3]
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenethylamine (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add phenyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure. The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]
Alternative Synthesis of Phenylthiourea Derivatives
An alternative method for the preparation of phenylthiourea involves the reaction of aniline with ammonium thiocyanate in the presence of hydrochloric acid.[4] This is followed by refluxing the mixture. This method can be adapted for the synthesis of substituted phenylthioureas.
Biological Activity of Phenethyl-Phenyl-Thiourea and Related Derivatives
The primary therapeutic potential of phenethyl-phenyl-thiourea compounds lies in their anticancer activity. Numerous studies have demonstrated the cytotoxicity of various disubstituted thiourea derivatives against a range of human cancer cell lines.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various N,N'-disubstituted thiourea derivatives against several cancer cell lines. It is important to note that the specific activity can vary significantly based on the substitutions on the phenyl rings.
Table 1: Cytotoxicity of Phenylthiourea Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 3,4-dichlorophenylthiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72[5] |
| 4-(trifluoromethyl)phenylthiourea | SW620 (metastatic colon cancer) | 5.8 ± 0.76[5] |
| 4-chlorophenylthiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75[5] |
| 3-chloro-4-fluorophenylthiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85[5] |
| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (acute lymphoblastic leukemia) | 1.62[2] |
Table 2: Comparative Cytotoxicity of Thiourea Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | >1000[6] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | >1000[6] |
| Phenylthiourea-based thiazolopyrimidine | HCT-116 | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02[6] |
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of thiourea derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
N,N'-disubstituted thiourea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compounds. Include a vehicle control (DMSO). Incubate for 24 to 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against compound concentration.[7]
Mechanism of Action and Signaling Pathways
The anticancer activity of phenethyl-phenyl-thiourea derivatives is attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of EGFR and HER2 Signaling
Several thiourea derivatives have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] These receptors are often overexpressed in various cancers and their activation leads to the stimulation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[8] By inhibiting EGFR and HER2, thiourea compounds can effectively block these pro-survival signals.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis.[10] Its aberrant activation is a hallmark of many cancers.[10] Some thiourea derivatives have been found to suppress the Wnt/β-catenin pathway.[5] Phenethyl isothiocyanate, a related compound, has been shown to inhibit colorectal cancer stem cells by suppressing this pathway.[11] In the canonical Wnt pathway, the absence of a Wnt signal leads to the degradation of β-catenin. Upon Wnt binding to its receptor, β-catenin accumulates, translocates to the nucleus, and activates target genes involved in cell proliferation. Inhibition of this pathway by thiourea derivatives can prevent the nuclear translocation of β-catenin and subsequent gene transcription.
Experimental Workflow for Biological Evaluation
A typical workflow for the discovery and preclinical evaluation of novel phenethyl-phenyl-thiourea compounds involves several key stages.
Conclusion
Phenethyl-phenyl-thiourea compounds and their derivatives represent a promising class of molecules for the development of new anticancer therapies. Their straightforward synthesis allows for the creation of diverse chemical libraries for structure-activity relationship studies. The demonstrated cytotoxicity against various cancer cell lines, coupled with their ability to modulate key signaling pathways such as EGFR/HER2 and Wnt/β-catenin, underscores their therapeutic potential. Further research focusing on optimizing the efficacy and selectivity of these compounds, along with in-depth mechanistic studies, will be crucial in advancing them towards clinical applications. This guide provides a foundational resource for researchers dedicated to exploring the potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jppres.com [jppres.com]
- 10. Wnt/β-catenin signaling pathway in carcinogenesis and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethyl isothiocyanate inhibits colorectal cancer stem cells by suppressing Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass Spec) of 1-(beta-Phenethyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Expected Spectroscopic Features
1-(β-Phenethyl)-3-phenyl-2-thiourea (CAS: 15093-42-2, Molecular Formula: C₁₅H₁₆N₂S, Molecular Weight: 256.37 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The key structural components are a phenethyl group, a phenyl group, and a thiourea backbone.
Structure:
Caption: Workflow for the spectroscopic analysis of 1-(β-Phenethyl)-3-phenyl-2-thiourea.
Logical Relationship in Data Interpretation
Caption: Logical flow of data interpretation for structural confirmation.
Navigating the Physicochemical Landscape of 1-(beta-Phenethyl)-3-phenyl-2-thiourea: A Technical Guide to Solubility and Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility and stability of the thiourea derivative 1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS: 15093-42-2). It is critical to note at the outset that specific, publicly available experimental data on the solubility and stability of this particular compound is exceptionally scarce. Safety Data Sheets and chemical supplier information consistently report "No data available" for detailed solubility and provide only general statements on stability.[1][2]
To provide a functional and informative resource, this document will therefore:
-
Present the known identifying information for this compound.
-
Offer a detailed analysis of the solubility and stability of the closely related and well-documented compound, 1-Phenyl-2-thiourea (CAS: 103-85-5), as a surrogate for understanding potential behavior. The structural differences, highlighted below, mean this data should be used for comparative and informational purposes only and is not directly transferable.
-
Provide standardized, detailed experimental protocols for determining solubility and stability, applicable to thiourea compounds.
-
Utilize visualizations to illustrate key concepts, workflows, and the structural distinctions between the two molecules.
Core Identification of this compound
| Property | Value | Reference |
| CAS Number | 15093-42-2 | [3][4] |
| Molecular Formula | C₁₅H₁₆N₂S | [3][5] |
| Molecular Weight | 256.37 g/mol | [5] |
| Physical Form | Solid (assumed) | N/A |
| Melting Point | 102-104 °C | [5] |
The key structural difference between the target compound and its simpler analogue, 1-Phenyl-2-thiourea, is the presence of a β-phenethyl group. This addition significantly increases the molecule's hydrophobicity and molecular weight, which will inherently alter its solubility and may influence its stability profile.
Physicochemical Data for 1-Phenyl-2-thiourea (CAS: 103-85-5)
The following data pertains to 1-Phenyl-2-thiourea and is provided as a reference point.
Solubility Profile
1-Phenyl-2-thiourea is generally described as being soluble in alcohol and hot water, sparingly soluble in aqueous buffers, and poorly soluble in cold water.[6][7] Quantitative solubility data is summarized below.
| Solvent / Medium | Solubility | Temperature | Reference |
| Water | < 1 mg/mL | 21 °C (70 °F) | [8] |
| Water | ~1 g/L | 20 °C | [9] |
| DMSO | ~30 mg/mL | Not Specified | [7] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | Not Specified | [10] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Not Specified | [7] |
Note: For aqueous buffers, dissolving the compound in a minimal amount of an organic solvent like DMSO first is recommended to achieve maximum solubility.[7] Aqueous solutions are not recommended for storage for more than one day.[7]
Stability Profile
1-Phenyl-2-thiourea is generally considered stable under standard storage conditions.[6] However, it has specific incompatibilities.
| Condition | Stability Information | Reference |
| Storage | Stable. Recommended storage at -20°C for long-term (≥4 years). | [7] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [6] |
| Decomposition | Emits toxic fumes (nitrogen and sulfur oxides) upon heating to decomposition or on contact with acid fumes. | [6] |
Experimental Protocols
The following sections detail generalized methodologies for determining the solubility and stability of a thiourea compound like this compound.
Protocol for Thermodynamic Solubility Assessment
This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.
References
- 1. chemscene.com [chemscene.com]
- 2. keyorganics.net [keyorganics.net]
- 3. scbt.com [scbt.com]
- 4. This compound,(CAS# 15093-42-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. 1-(β-Phenethyl)-3-phenyl-2-thiourea [oakwoodchemical.com]
- 6. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. PHENYLTHIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
Preliminary Research Findings on 1,3-Disubstituted Thiourea Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives, particularly 1,3-disubstituted thioureas, have garnered significant attention for their diverse and potent biological activities. This technical guide synthesizes the preliminary research findings on this class of compounds, with a focus on their therapeutic potential, mechanisms of action, and synthetic strategies. While specific data for CAS 15093-42-2 (1-Phenethyl-3-phenylthiourea) is limited in publicly available literature, the broader family of 1,3-disubstituted thioureas offers a compelling landscape for further investigation.
Core Biological Activities
Research into 1,3-disubstituted thiourea derivatives has revealed a wide spectrum of biological activities, positioning them as promising candidates for drug discovery programs. Key therapeutic areas of interest include oncology, metabolic disorders, and pain management.
Cytotoxic and Anticancer Potential
A significant body of research highlights the cytotoxic effects of 1,3-disubstituted thioureas against various cancer cell lines. Studies have demonstrated their efficacy in inhibiting the growth of colon, prostate, and leukemia cancer cells[1][2]. Notably, certain derivatives have exhibited superior growth inhibitory profiles compared to the established chemotherapeutic agent, cisplatin[1].
The proposed mechanisms underlying their anticancer activity are multifaceted and involve the modulation of key cellular pathways critical for cancer progression. These include the activation of caspases 3/7, leading to apoptosis, a reduction in the activation of the pro-inflammatory transcription factor NF-κB, decreased secretion of Vascular Endothelial Growth Factor (VEGF), and alterations in cellular metabolic profiles[2].
Logical Relationship: General Anticancer Mechanism of Thiourea Derivatives
Caption: General mechanism of anticancer action for 1,3-disubstituted thiourea derivatives.
Metabolic Regulation
Certain 1-alkyl-3-phenylthiourea analogues have been investigated for their potential to modulate lipid metabolism. Preliminary studies have identified these compounds as agents capable of elevating high-density lipoprotein (HDL) cholesterol and lowering triglyceride levels, suggesting a potential therapeutic application in cardiovascular diseases[3].
Analgesic Properties
The anti-nociceptive, or pain-relieving, effects of specific 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives have been reported[4]. These findings open an avenue for the development of novel analgesic agents based on the thiourea scaffold.
Other Reported Activities
The versatility of the thiourea core is further demonstrated by reports of its derivatives possessing a range of other biological activities, including:
Synthesis and Characterization
The synthesis of 1,3-disubstituted thioureas is generally straightforward, contributing to their appeal as a scaffold for medicinal chemistry exploration. Common synthetic routes involve the reaction of an amine with an isothiocyanate. Various methods for the synthesis of phenylthiourea derivatives have been described in the literature, providing a robust foundation for the generation of diverse compound libraries[6][8][9][10].
The structural characterization of these compounds is routinely achieved using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm their chemical identity and stereochemistry[11][12].
Experimental Workflow: General Synthesis of 1,3-Disubstituted Thioureas
Caption: A generalized workflow for the synthesis and characterization of 1,3-disubstituted thioureas.
Conclusion and Future Directions
The class of 1,3-disubstituted thiourea derivatives represents a rich source of bioactive molecules with significant therapeutic potential across multiple disease areas. While comprehensive research on every specific analogue, such as 1-Phenethyl-3-phenylthiourea (CAS 15093-42-2), is not yet available, the collective findings for this compound family strongly warrant further investigation. Future research should focus on elucidating the structure-activity relationships within this class to optimize their potency and selectivity for specific biological targets. Detailed mechanistic studies and in vivo efficacy evaluations will be crucial next steps in translating the promise of these compounds into novel therapeutic agents.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 6. ijcrt.org [ijcrt.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-Benzoyl-3-ethyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-(beta-Phenethyl)-3-phenyl-2-thiourea in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro applications and detailed experimental protocols for the investigation of 1-(beta-Phenethyl)-3-phenyl-2-thiourea. The information is based on established methodologies for analogous thiourea derivatives, which have demonstrated a range of biological activities, including anticancer, antimicrobial, and antioxidant effects.
Application Notes
This compound is a disubstituted thiourea derivative. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological properties. In vitro studies of analogous compounds have suggested several potential applications that warrant investigation for this specific molecule.
Potential In Vitro Applications:
-
Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2][3] Potential mechanisms to explore include the induction of apoptosis and the inhibition of cancer-related enzymes.[2] In vitro cytotoxicity assays using cell lines such as human colon cancer (SW480, SW620), prostate cancer (PC3), and leukemia (K-562) are recommended initial screens.[2][3]
-
Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of various enzymes, including urease and kinases.[1][4] Investigating the inhibitory potential of this compound against specific enzymes relevant to disease pathways is a promising research avenue.
-
Antioxidant Properties: Some N-acyl thiourea derivatives have shown antioxidant capacity in in vitro assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.[5][6] This suggests that the title compound could be evaluated for its ability to scavenge free radicals.
-
Antimicrobial and Anti-biofilm Activity: Certain thiourea derivatives have demonstrated activity against bacteria and fungi, as well as the ability to inhibit biofilm formation.[5][6][7] Standard antimicrobial assays can be employed to determine the minimum inhibitory concentration (MIC) against relevant microbial strains.
Data Presentation
The following tables represent hypothetical data that could be generated from the described in vitro protocols.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| SW480 (Colon) | 8.5 |
| SW620 (Colon) | 12.3 |
| PC3 (Prostate) | 15.1 |
| K-562 (Leukemia) | 20.7 |
| HaCaT (Normal) | > 50 |
Table 2: Urease Inhibition Activity
| Compound | Concentration (µM) | % Inhibition |
| This compound | 10 | 75.2 |
| 25 | 88.9 | |
| 50 | 95.1 | |
| Thiourea (Standard) | 25 | 92.5 |
Table 3: DPPH Radical Scavenging Activity
| Compound | Concentration (µg/mL) | % Scavenging Activity |
| This compound | 50 | 45.3 |
| 100 | 68.7 | |
| 200 | 85.2 | |
| Ascorbic Acid (Standard) | 50 | 96.4 |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is designed to assess the cytotoxic effects of the compound on cultured cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., HaCaT)
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize confluent cells, count them, and seed into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 2: Urease Inhibition Assay
This protocol is adapted for determining the inhibitory effect of the compound on urease activity.
Materials:
-
This compound
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol red indicator
-
Thiourea (as a standard inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution containing phenol red.
-
Immediately measure the increase in absorbance at 560 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula:
-
% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
-
Calculate the IC₅₀ value.
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (as a standard)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula:
-
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine the EC₅₀ value (the effective concentration that scavenges 50% of DPPH radicals).
-
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with 1-(beta-Phenethyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(beta-Phenethyl)-3-phenyl-2-thiourea is a disubstituted thiourea compound with potential applications in drug discovery and development. Thiourea derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for evaluating the biological activity of this compound in cell-based assays, focusing on its potential cytotoxic and anti-inflammatory effects. The provided methodologies are intended to serve as a starting point for researchers investigating the therapeutic potential of this compound.
Compound Information
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | 15093-42-2 | C15H16N2S | 256.37 g/mol |
Potential Applications in Cell-Based Assays
Based on the biological activities of structurally related thiourea derivatives, this compound is a promising candidate for evaluation in the following areas:
-
Anticancer Activity: Many N,N'-disubstituted thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][4] Assays to determine the half-maximal inhibitory concentration (IC50), induction of apoptosis, and effects on the cell cycle are relevant.
-
Anti-inflammatory Activity: Thiourea compounds have been shown to modulate inflammatory pathways.[5][6] Cell-based assays measuring the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), can be employed to assess this activity.
-
Antiplatelet Activity: Certain phenethyl-substituted thioureas have shown inhibitory effects on platelet aggregation and the production of inflammatory mediators like prostaglandin E2 (PGE2) and thromboxane A2 (TXA2).[7]
Experimental Protocols
The following are detailed protocols for foundational cell-based assays to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., SW480 colon adenocarcinoma, PC3 prostate cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Apoptosis Detection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes with Thiourea Derivative Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating thiourea derivative ligands have emerged as a significant class of compounds in medicinal chemistry and materials science. The versatility of the thiourea backbone allows for a wide range of structural modifications, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes. These complexes have demonstrated a broad spectrum of biological activities, including promising anticancer, antibacterial, and antifungal properties.[1][2][3] The coordination of the thiourea ligand to a metal center often enhances its biological efficacy compared to the free ligand.[3][4][5] This document provides detailed protocols for the synthesis of thiourea derivative ligands and their subsequent complexation with various metal ions, as well as methods for evaluating their biological activity.
I. Synthesis Protocols
A. General Protocol for the Synthesis of N,N'-Disubstituted Thiourea Ligands
This protocol describes a general method for the synthesis of N,N'-disubstituted thiourea derivatives by the reaction of an isothiocyanate with a primary or secondary amine.
Materials:
-
Aromatic or aliphatic isothiocyanate (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Ethanol or Methanol
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the amine (1.0 eq) in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the isothiocyanate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol or methanol, and then with water.
-
Dry the purified N,N'-disubstituted thiourea ligand in a vacuum desiccator or a drying oven at a suitable temperature.
-
Characterize the synthesized ligand using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
B. General Protocol for the Synthesis of Metal Complexes with Thiourea Derivative Ligands
This protocol outlines a general procedure for the synthesis of metal complexes using the previously synthesized thiourea derivative ligands and various metal salts.
Materials:
-
Synthesized thiourea derivative ligand (1.0 or 2.0 eq)
-
Metal salt (e.g., AuCl(SMe₂), AgNO₃, NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O) (1.0 eq)
-
Methanol, Ethanol, or Acetone
-
Stirring apparatus
-
Inert atmosphere setup (optional, depending on the metal's sensitivity to air)
Procedure:
-
Dissolve the thiourea derivative ligand (typically 2.0 eq for M(II) complexes, or 1.0-2.0 eq for M(I) complexes) in a suitable solvent (e.g., methanol, ethanol, or acetone) in a reaction flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
Stir the reaction mixture for several hours (typically 1-24 hours) at room temperature or with gentle heating. The formation of a precipitate often indicates the formation of the complex.
-
If a precipitate forms, collect the complex by filtration. If no precipitate forms, the solvent can be slowly evaporated to yield the solid complex.
-
Wash the isolated complex with the solvent used for the reaction and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the final metal complex under vacuum.
-
Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine its structure and coordination geometry.
II. Data Presentation
A. Physicochemical and Spectroscopic Data of Representative Thiourea Metal Complexes
| Complex | Ligand | Metal | Yield (%) | M.p. (°C) | Selected IR Bands (cm⁻¹) ν(C=S) |
| [Au(T1)(PPh₃)]OTf | T1 | Au(I) | 85 | 165-167 | ~750 |
| [Ag(T1)₂(OTf)] | T1 | Ag(I) | 78 | 188-190 | ~748 |
| [Ni(L)₂Cl₂] | L | Ni(II) | 75 | >250 | ~760 |
| [Cu(L)₂Cl₂] | L | Cu(II) | 82 | 210-212 | ~755 |
T1 = N-(3,5-bis(trifluoromethyl)phenyl)-N'-(2-(diphenylphosphino)ethyl)thiourea L = a generic N,N'-disubstituted thiourea ligand
B. Biological Activity Data of Representative Thiourea Metal Complexes
The following table summarizes the in vitro anticancer activity of representative gold(I) and silver(I) thiourea complexes against various human cancer cell lines.
| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. Jurkat |
| Ligand T1 | >50 | 28.3 ± 2.1 | >50 |
| [Au(T1)(PPh₃)]OTf | 2.4 ± 0.2 | 3.1 ± 0.3 | 1.5 ± 0.1 |
| [Au(T1)₂]OTf | 1.8 ± 0.1 | 2.5 ± 0.2 | 1.2 ± 0.1 |
| [Ag(T1)₂(OTf)] | 4.5 ± 0.4 | 6.2 ± 0.5 | 3.8 ± 0.3 |
| Cisplatin | 9.8 ± 0.7 | 12.5 ± 1.1 | 2.1 ± 0.2 |
Data extracted from Canudo-Barreras et al., Molecules, 2021.[3]
The antimicrobial activity of thiourea metal complexes is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Thiourea Ligand | 128 | 256 |
| Ni(II) Complex | 32 | 64 |
| Cu(II) Complex | 16 | 32 |
III. Experimental Workflows and Signaling Pathways
A. Diagrams
References
- 1. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 2. Synthesis of new thiourea-metal complexes with promising anticancer properties | DIGITAL.CSIC [digital.csic.es]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1-(β-Phenethyl)-3-phenyl-2-thiourea in Biological Samples
Introduction
1-(β-Phenethyl)-3-phenyl-2-thiourea is a synthetic thiourea derivative with potential pharmacological applications. As with many novel compounds, robust and sensitive analytical methods are crucial for its characterization in preclinical and clinical studies. These methods are essential for pharmacokinetic, toxicokinetic, and metabolism studies, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. This document provides detailed application notes and protocols for the quantitative analysis of 1-(β-Phenethyl)-3-phenyl-2-thiourea in common biological matrices such as plasma and urine, utilizing modern analytical techniques like High-Performance Liquid Chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The protocols outlined below are based on established methods for the analysis of similar thiourea derivatives and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.[1][2][3]
Physicochemical Properties of 1-(β-Phenethyl)-3-phenyl-2-thiourea
A thorough understanding of the physicochemical properties of the target analyte is fundamental to developing an effective analytical method.
| Property | Value | Source |
| CAS Number | 15093-42-2 | [4][5] |
| Molecular Formula | C15H16N2S | PubChem |
| Molecular Weight | 256.37 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Assumed |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO; sparingly soluble in water. | Assumed |
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[3][6][7]
Principle
The method involves the extraction of 1-(β-Phenethyl)-3-phenyl-2-thiourea and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1.2.1. Materials and Reagents
-
1-(β-Phenethyl)-3-phenyl-2-thiourea reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
1.2.2. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm
-
Data acquisition and processing software
1.2.3. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma or urine, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
1.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 257.1 → 105.1; IS: To be determined based on selection |
| Collision Energy | Optimized for the specific instrument and analyte |
Method Validation Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for a similar small molecule.[3][6]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Workflow Diagram
Caption: LC-MS/MS analysis workflow for 1-(β-Phenethyl)-3-phenyl-2-thiourea.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be an alternative for the analysis of thiourea derivatives, often requiring a derivatization step to improve volatility and thermal stability.[1]
Principle
This method involves the extraction of the analyte from the biological matrix, followed by a chemical derivatization to create a more volatile and thermally stable compound. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Protocol
2.2.1. Materials and Reagents
-
1-(β-Phenethyl)-3-phenyl-2-thiourea reference standard
-
Internal Standard (IS) (e.g., a deuterated analog)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS)
-
Ethyl acetate, Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
2.2.2. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Analytical column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Data acquisition and processing software
2.2.3. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Extraction: To 200 µL of urine, add 10 µL of IS working solution and 1 mL of dichloromethane. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Isolation: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
2.2.4. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, 1.2 mL/min |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined from the mass spectrum of the derivatized analyte |
Method Validation Summary
The following table presents typical performance characteristics for a GC-MS method for a derivatized small molecule.[1][8]
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
Workflow Diagram
Caption: GC-MS analysis workflow for 1-(β-Phenethyl)-3-phenyl-2-thiourea.
Section 3: Data Presentation and Comparison
The choice of analytical method often depends on the required sensitivity, sample matrix, and available instrumentation. Below is a comparative summary of the two proposed methods.
Quantitative Method Comparison
| Feature | LC-MS/MS | GC-MS |
| Typical LLOQ | 1 ng/mL | 10 ng/mL |
| Sample Volume | 100 µL | 200 µL |
| Sample Throughput | High | Moderate |
| Derivatization | Not required | Required |
| Applicable Matrices | Plasma, Urine, Tissue | Urine (less suitable for plasma due to complexity) |
| Selectivity | Very High | High |
Signaling Pathway (Hypothetical)
As the specific mechanism of action for 1-(β-Phenethyl)-3-phenyl-2-thiourea is likely under investigation, a hypothetical signaling pathway diagram is presented to illustrate its potential interaction with a cellular target, leading to a biological response. Many thiourea derivatives are known to interact with various enzymes and receptors.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
Application Notes and Protocols for Thiourea Derivatives in Anticancer Research
A comprehensive overview of the methodologies and applications of thiourea derivatives in oncology, with a focus on their potential as therapeutic agents.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant potential in inhibiting the proliferation of various cancer cell lines.[1][2][3] These compounds exhibit a broad range of biological activities, targeting key molecular pathways involved in cancer progression.[1][4][5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes such as topoisomerase, protein tyrosine kinases, sirtuins, and carbonic anhydrase.[2][6] The structural versatility of the thiourea scaffold allows for modifications that can enhance their bioactivity, selectivity, and pharmacokinetic profiles, making them attractive candidates for the development of novel anticancer drugs.[4] This document provides a detailed overview of the application of thiourea derivatives in anticancer research, summarizing key quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The anticancer activity of various thiourea derivatives has been evaluated against a range of cancer cell lines. The following tables summarize the cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxic Activity of Phenylthiourea Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 | Lung Cancer | 0.2 | [4] |
| N-(4-bromo)-benzoyl-N'-phenylthiourea | RWPE-1 (normal) | Prostate | - | [3] |
| 1-Aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | MCF-7 | Breast Cancer | 1.3 | [4] |
| 1-Aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | SkBR3 | Breast Cancer | 0.7 | [4] |
| Halogenated bis-phenylthiourea (Compound 1a) | SW480 | Colon Cancer | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 3a) | SW480 | Colon Cancer | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 3b) | SW480 | Colon Cancer | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 5j) | SW480 | Colon Cancer | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 2b) | K-562 | Leukemia | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 3a) | K-562 | Leukemia | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 4a) | K-562 | Leukemia | More effective than cisplatin | [7] |
| Halogenated bis-phenylthiourea (Compound 5d) | PC3 | Prostate Cancer | More effective than cisplatin | [7] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 2) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | 1.5 - 8.9 | [8] |
| 3-(trifluoromethyl)phenylthiourea analog (Compound 8) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | 1.5 - 8.9 | [8] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | Breast Cancer | 0.31 mM | [9] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | Breast Cancer | 0.94 mM | [9] |
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] (41J) | Multiple cancer cell lines | Various | Nanomolar concentrations | [10] |
Key Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their anticancer effects through the modulation of various signaling pathways and molecular targets.
-
Induction of Apoptosis: Many thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7][11] This is often mediated through the activation of caspases, such as caspase-3 and caspase-7.[5][11]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest, preventing cancer cells from proliferating. Some derivatives have been observed to increase the number of cells in the sub-G1 and/or G0/G1 phases.[11]
-
Inhibition of Kinases: Thiourea derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[1][2][6]
-
Modulation of NF-κB and VEGF: Some derivatives have been shown to decrease the activation of NF-κB and the secretion of Vascular Endothelial Growth Factor (VEGF), both of which are important for tumor growth and angiogenesis.[5]
-
Generation of Reactive Oxygen Species (ROS): An increase in the production of ROS can lead to oxidative stress and subsequent cell death in cancer cells.[5][11]
-
Microtubule Polymerization Inhibition: Certain thiourea compounds, such as the 1,3-phenyl bis-thiourea derivative "41J", have been found to directly inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis.[10]
Below is a diagram illustrating a generalized mechanism of action for thiourea derivatives in cancer cells.
Caption: Generalized signaling pathways affected by thiourea derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of thiourea derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Thiourea derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the thiourea derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the thiourea derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (PI Staining)
This assay determines the effect of the compound on the cell cycle distribution.
-
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the thiourea derivative for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
-
The workflow for these in vitro assays is depicted in the following diagram.
Caption: Workflow for in vitro anticancer evaluation of thiourea derivatives.
Conclusion
Thiourea derivatives represent a versatile and potent class of compounds with significant potential in the development of new anticancer therapies. Their diverse mechanisms of action, coupled with the ability to be chemically modified to enhance efficacy and selectivity, make them a focal point of ongoing research. The protocols and data presented here provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic utility of this promising class of molecules. Further investigations into their in vivo efficacy and safety profiles are warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antioxidant Activity Screening of 1-(beta-Phenethyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals. Thiourea and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[1][2] These compounds are known to act as potent scavengers of free radicals.[3][4]
This document provides detailed application notes and protocols for screening the antioxidant activity of a specific thiourea derivative, 1-(beta-Phenethyl)-3-phenyl-2-thiourea . The methodologies outlined herein encompass both cell-free chemical assays and a cell-based assay to provide a comprehensive evaluation of its antioxidant potential. These protocols are designed for researchers and scientists in the fields of pharmacology, drug discovery, and medicinal chemistry.
Compound Profile: this compound
-
IUPAC Name: 1-phenethyl-3-phenylthiourea
-
CAS Number: 15093-42-2[5]
-
Molecular Formula: C₁₅H₁₆N₂S
-
Molecular Weight: 256.37 g/mol
-
Chemical Structure:
/ \ / CH2 CH2 (Benzene Ring) | (Benzene Ring)
General Experimental Workflow
The screening of this compound for antioxidant activity follows a logical progression from initial chemical screening to more biologically relevant cell-based assays. This workflow ensures a thorough evaluation of the compound's potential.
Figure 1: General workflow for antioxidant activity screening.
Part 1: In Vitro Chemical Assays
These assays are rapid and cost-effective methods for determining the radical scavenging and reducing capabilities of the test compound in a non-cellular environment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7] This neutralization of the radical results in a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[7]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this, create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Standard Antioxidant: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox (e.g., 1-100 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the test compound dilutions or standard to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.
-
Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6][9]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[10][11]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[10]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][12] Dilute the resulting ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[14][15]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.[7]
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[7][15]
-
Test Compound and Standard Solutions: Prepare as described for the DPPH assay. A standard curve is typically prepared using FeSO₄ or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
Part 2: Cell-Based Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the compound.[16][17] The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18] Antioxidants can prevent the formation of DCF by scavenging ROS.[17]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of medium containing the test compound at various concentrations or a standard antioxidant (e.g., Quercetin) for 1 hour.
-
Add 25 µM DCFH-DA to the wells and incubate for a further 30-60 minutes.
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.[7]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 5 minutes for 1 hour, with excitation at ~485 nm and emission at ~538 nm.[7]
-
-
Data Analysis: The CAA value is calculated by integrating the area under the fluorescence versus time curve. The percentage of inhibition is calculated, and the results are often expressed as quercetin equivalents.
Hypothesized Antioxidant Signaling Pathway
Thiourea derivatives are thought to exert their antioxidant effects through direct radical scavenging and potentially by modulating endogenous antioxidant defense systems. The Nrf2-ARE pathway is a key regulator of cellular resistance to oxidative stress.
Figure 2: Hypothesized antioxidant mechanism of action.
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized for clear comparison. The following table provides an example of how to present the results. The values for this compound are hypothetical and should be replaced with experimental data. Data for similar thiourea derivatives from the literature are included for context.[3][19]
| Compound | DPPH IC₅₀ (mM) | ABTS IC₅₀ (mM) | FRAP (mM Fe²⁺/mM) |
| This compound | exp. value | exp. value | exp. value |
| 1,3-diphenyl-2-thiourea (DPTU) | 0.710 ± 0.001 | 0.044 ± 0.001 | N/A |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11.000 ± 0.015 | 2.400 ± 0.021 | N/A |
| Ascorbic Acid (Standard) | exp. value | exp. value | exp. value |
| Trolox (Standard) | exp. value | exp. value | exp. value |
N/A: Not Available in the cited literature.
Conclusion
These application notes and protocols provide a comprehensive framework for the antioxidant activity screening of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a robust understanding of the compound's antioxidant potential, which is a critical step in the early stages of drug discovery and development. The provided workflow, protocols, and data presentation guidelines are intended to facilitate standardized and reproducible screening.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. scbt.com [scbt.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. benchchem.com [benchchem.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. marinebiology.pt [marinebiology.pt]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. researchgate.net [researchgate.net]
Purification of Crude Thiourea: Application Notes and Protocols for Recrystallization and Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, a versatile organosulfur compound with the formula SC(NH₂)₂, is a crucial reagent and intermediate in a wide array of chemical syntheses, including the production of pharmaceuticals, resins, and as a catalyst. The purity of thiourea is paramount for the success of these applications, as impurities can lead to undesirable side reactions, lower yields, and compromised product quality. This document provides detailed protocols for the purification of crude thiourea product by two common and effective laboratory techniques: recrystallization and column chromatography. These methods are designed to remove unreacted starting materials, by-products, and other contaminants, yielding thiourea of high purity suitable for demanding research and development applications.
Purity Assessment
Before and after purification, it is essential to assess the purity of the thiourea product. Common analytical techniques for this purpose include:
-
Melting Point Determination: Pure thiourea has a sharp melting point. A broad melting range is indicative of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess the number of components in the crude mixture and to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and quantifying the components of the mixture.
-
Spectroscopic Methods (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and purity of the final product by comparing the obtained spectra with those of a pure standard.
Data Presentation
Table 1: Solubility of Thiourea in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | 13.7[1] |
| Water | 25 | 14.2[1] |
| Water | 50 | ~40 (estimated from data) |
| Ethanol | 20 | 3.6[1] |
| Ethanol | 40 | 5.2[2] |
| Ethanol | 60 | ~8.5[1] |
| Methanol | 20 | 6.3[2] |
| Methanol | 40 | 12.1[2] |
| Methanol | 60 | ~22[1] |
Table 2: Purity and Yield Data for Thiourea Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Analytical Method for Purity |
| Recrystallization (from Water) | ~90-95 | >99 | 80-90 | Melting Point, HPLC |
| Recrystallization (from Ethanol) | ~90-95 | >99 | 75-85 | Melting Point, HPLC |
| Column Chromatography | ~85-90 | >99.5 | 60-75 | HPLC, NMR |
Table 3: Spectroscopic Data for Pure Thiourea
| Spectroscopic Technique | Key Signals/Peaks |
| FTIR (KBr, cm⁻¹) | ~3366, 3261 (N-H stretching); ~1615 (N-H bending); ~1470 (C-N stretching); ~735 (C=S stretching)[3][4] |
| ¹H NMR (DMSO-d₆, ppm) | ~7.2 (broad singlet, NH₂)[5] |
| ¹³C NMR (DMSO-d₆, ppm) | ~181.95 (C=S)[5] |
Experimental Protocols
Protocol 1: Purification of Crude Thiourea by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Materials:
-
Crude thiourea
-
Recrystallization solvent (e.g., deionized water or ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Activated carbon (optional, for colored impurities)
-
Ice bath
Procedure:
-
Solvent Selection: Based on the solubility data in Table 1, select an appropriate solvent. Water is a common and effective choice for thiourea. Ethanol can also be used.
-
Dissolution:
-
Place the crude thiourea in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Gradually add more hot solvent in small portions until the thiourea just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude thiourea).
-
Reheat the solution to boiling for a few minutes while stirring.
-
-
Hot Filtration (if decolorizing carbon or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a gravity filtration setup (funnel with fluted filter paper) on the hot plate.
-
Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the crystals thoroughly. This can be achieved by air drying on a watch glass or by placing them in a desiccator under vacuum.
-
-
Purity and Yield Assessment:
-
Determine the melting point of the purified thiourea.
-
Calculate the percentage yield.
-
If required, perform further analysis using HPLC, FTIR, or NMR.
-
Protocol 2: Purification of Crude Thiourea by Column Chromatography
Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. This method is particularly useful when recrystallization is ineffective or when multiple impurities are present.
Materials:
-
Crude thiourea
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (eluent), e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Selection of Stationary and Mobile Phases:
-
Silica gel is the most common stationary phase for the purification of polar compounds like thiourea.
-
The mobile phase composition should be optimized using TLC to achieve good separation (Rf value of the product around 0.3-0.4). A good starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote uniform packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude thiourea in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more strongly adsorbed compounds.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered fractions.
-
Analyze the collected fractions by TLC to identify which fractions contain the pure thiourea.
-
-
Solvent Evaporation:
-
Combine the pure fractions containing thiourea.
-
Remove the solvent using a rotary evaporator to obtain the purified solid product.
-
-
Purity and Yield Assessment:
-
Determine the melting point of the purified thiourea.
-
Calculate the percentage yield.
-
Confirm the purity and identity using HPLC, FTIR, or NMR.
-
Visualizations
Caption: Workflow for the purification of crude thiourea by recrystallization.
Caption: Workflow for the purification of crude thiourea by column chromatography.
References
Troubleshooting & Optimization
overcoming steric hindrance in phenethyl-phenyl-thiourea reactions
This technical support center provides specialized guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of phenethyl-phenyl-thiourea and related derivatives, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction between phenethylamine and phenyl isothiocyanate resulting in a low yield or failing to proceed?
A1: The primary cause is often steric hindrance. The bulky nature of the phenethyl and phenyl groups can impede the necessary nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.[1][2] This spatial obstruction increases the activation energy of the reaction, leading to significantly slower reaction rates or complete failure to form the desired thiourea product.[1]
Q2: What are the main strategies to overcome this low reactivity due to steric hindrance?
A2: Several strategies can be employed to improve reaction rates and yields. These can be broadly categorized as:
-
Optimization of Reaction Conditions: Adjusting parameters like temperature, solvent, and reactant concentration can have a significant impact.[1]
-
Catalysis: The use of catalysts, such as bifunctional thiourea organocatalysts, can lower the activation energy barrier.[1][3][4][5]
-
Advanced Energy Input: Techniques like microwave irradiation, ultrasound, or mechanochemistry (ball milling) can provide the necessary energy to overcome the steric barrier.[1][6][7][8]
-
Alternative Synthetic Routes: When direct reaction is sluggish, methods such as the condensation of the amine with carbon disulfide can be effective.[1][9]
Q3: What solvents are recommended for sterically hindered thiourea synthesis?
A3: The reaction is versatile and can be performed in various solvents.[2] Common choices include polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[1][2] For particularly stubborn reactions, changing the solvent may improve the outcome.[2] Solvent-free methods have also proven to be highly effective, often providing quantitative yields in minutes.[2]
Q4: Will heating the reaction mixture improve the yield?
A4: Yes, for less reactive or sterically hindered substrates, increasing the temperature can significantly improve the reaction rate.[2][10] It is common to heat the reaction to reflux in a suitable solvent.[2] However, it is crucial to monitor for potential side reactions or decomposition of intermediates at elevated temperatures.[10]
Q5: How can I purify my phenethyl-phenyl-thiourea product if it is an oil or won't crystallize?
A5: Not all thiourea derivatives are crystalline solids, and impurities can inhibit crystallization.[2] The most reliable purification method for non-crystalline or oily products is column chromatography on silica gel.[2][10] Another technique is trituration, where the oil is stirred vigorously with a poor solvent (like hexane), which can sometimes induce crystallization by washing away impurities.[2]
Troubleshooting Guides
Problem: Low or No Product Formation
If your reaction is stalled or providing a very low yield, follow this systematic troubleshooting workflow. The process begins with simple adjustments and progresses to more significant methodological changes.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Comparison of Synthetic Methods for Sterically Hindered Thioureas
The following table summarizes typical outcomes for different synthetic approaches used to overcome steric hindrance in thiourea synthesis.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Considerations |
| Conventional Heating (Reflux) | Hours to Days[2] | Moderate to High | Standard equipment | Can be slow; risk of side reactions[10] |
| Microwave-Assisted Synthesis | 10 - 30 minutes[6][11] | High to Quantitative[6] | Drastic reduction in time; high efficiency | Requires specialized microwave reactor |
| Ultrasound-Assisted Synthesis | 30 - 60 minutes[7][12] | High to Excellent[7][13] | Milder conditions; improved yields | Requires ultrasonic bath/probe |
| Mechanochemistry (Ball Milling) | 10 - 45 minutes[1] | Quantitative (≥99%)[8] | Solvent-free; highly efficient for hindered substrates | Requires a ball mill |
Experimental Protocols & Visualizations
The fundamental reaction involves the nucleophilic addition of phenethylamine to phenyl isothiocyanate. Steric hindrance at the transition state is the key barrier to overcome.
Caption: Reaction impeded by a high-energy, sterically hindered transition state.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenethylamine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DCM).[10]
-
Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0-1.1 eq.) dropwise at room temperature.[10]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] The reaction may require several hours to 24-48 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[2][10]
Protocol 2: Microwave-Assisted Synthesis
This method significantly accelerates the reaction.[6]
-
Reactant Preparation: In a microwave-safe vial, combine phenethylamine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in a minimal amount of a suitable high-boiling solvent (e.g., DMF) or neat (solvent-free).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 10-20 minutes.[6][11]
-
Workup: After the reaction, cool the vial to room temperature. If a solid has formed, it can be collected by filtration. Otherwise, the product can be isolated by standard workup procedures.
-
Purification: Wash the crude product with a cold solvent or purify by recrystallization.
Protocol 3: Ultrasound-Assisted Synthesis
Ultrasound provides an efficient, green alternative.[7][12][13]
-
Reactant Preparation: In a flask, dissolve phenethylamine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) in a suitable solvent (e.g., ethanol or water).[7][12]
-
Sonication: Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a controlled temperature (e.g., 30-50 °C) for 30-60 minutes.[12]
-
Workup: Monitor the reaction by TLC. Upon completion, the product may precipitate from the solution and can be isolated by filtration.
-
Purification: Wash the filtered solid with cold solvent and dry under vacuum.
Protocol 4: Mechanochemical Synthesis (Ball Milling)
This solvent-free method is highly effective for sterically hindered substrates.[1][8]
-
Reactant Preparation: Add the phenethylamine (1.0 mmol) and phenyl isothiocyanate (1.0 mmol) to a milling jar containing milling balls (e.g., stainless steel).[1]
-
Milling: Secure the jar in a ball mill (e.g., planetary or mixer mill) and mill the mixture at a specified frequency (e.g., 20-30 Hz) for 10-45 minutes.[1]
-
Isolation: After milling, open the jar and extract the product with a suitable organic solvent.
-
Purification: Remove the solvent under reduced pressure. The product is often pure enough for subsequent use but can be recrystallized if necessary.[1]
Method Selection Guide
This decision tree can help you select an appropriate method to overcome steric hindrance based on reaction performance and available equipment.
Caption: Decision tree for selecting an enhanced synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1-(beta-Phenethyl)-3-phenyl-2-thiourea for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 1-(beta-Phenethyl)-3-phenyl-2-thiourea for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution in my aqueous assay medium. What is the first thing I should check?
A1: The initial step is to evaluate the concentration of your organic solvent (e.g., DMSO) in the final assay medium. Precipitation often occurs when the concentration of the organic solvent is too high upon dilution into the aqueous buffer. For many cell lines, it is recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced precipitation and cellular toxicity.[1][2] Some cell lines may tolerate up to 1% DMSO, but this must be determined empirically.[1][2]
Q2: I am using the maximum tolerated concentration of DMSO in my cell-based assay, but my compound's solubility is still insufficient. What are my other options?
A2: When DMSO alone is not enough, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins.[3][4][5] It is critical to first determine the maximum concentration of any new excipient that your specific biological assay can tolerate to avoid off-target effects. A stepwise approach, beginning with the most common and simplest methods, is often the most effective strategy.
Q3: Can I use a combination of solubilizing agents?
A3: Yes, combinations of solubilizing agents can be more effective than a single agent.[5] For instance, a formulation containing a co-solvent and a surfactant may improve solubility. However, with each additional component, it is crucial to re-evaluate the potential for vehicle-induced artifacts in your bioassay by running appropriate vehicle controls.
Q4: How do I determine if the solubilizing agent itself is impacting my experimental results?
A4: This is a critical point. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (the solubilizing agent in the assay medium without the compound) at the same final concentration used in the experiment. This will help you to distinguish between the effects of the compound and the effects of the vehicle.
Q5: Are there any other approaches to consider for improving the solubility of my compound?
A5: Other strategies to enhance the bioavailability of poorly soluble drugs include pH modification for ionizable compounds and particle size reduction techniques like micronization.[3][4] Additionally, forming amorphous solid dispersions or creating prodrugs are advanced methods used in drug formulation.[6][7] For initial in-vitro testing, focusing on co-solvents, surfactants, and cyclodextrins is a practical starting point.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound in your experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for compound precipitation.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common excipients used to improve the solubility of poorly water-soluble compounds. The final concentration needs to be optimized for your specific assay to avoid toxicity.
| Solubilization Strategy | Examples | Mechanism of Action | Typical Starting Concentration Range in Assay | Potential Considerations |
| Co-solvents | Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol, Polyethylene glycols (PEGs) | Reduce the polarity of the aqueous solvent system.[4][5] | DMSO: ≤ 0.1-1%[1][2] Others: Varies, typically < 1% | Potential for cellular toxicity at higher concentrations.[8][9] Must determine the maximum tolerated concentration for your cell line.[2] |
| Surfactants (non-ionic) | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][5] | 0.01% - 0.1% | Can interfere with cell membranes at higher concentrations.[10] Use non-ionic surfactants as they are generally less toxic.[5] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the compound, where the hydrophobic molecule is encapsulated within the cyclodextrin cavity.[3][4][11] | 1-10 mM | Can sometimes interact with cellular membranes or other assay components.[5] |
| pH Modification | Phosphate buffers, Acetate buffers | Increases the ionization of acidic or basic compounds, which are generally more soluble in their ionized form.[4][5] | pH range 6.0 - 8.0 | Only effective for ionizable compounds. The pKa of 1-phenyl-2-thiourea is approximately 13.12, suggesting it is not readily ionizable under physiological pH.[12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of high-purity, anhydrous DMSO to dissolve the compound completely. Sonication may aid in dissolution.
-
This will create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Evaluating Solubilizing Excipients
-
Prepare stock solutions of the selected excipients (e.g., 10% Tween® 80, 100 mM HP-β-CD) in your assay buffer.
-
Prepare a high-concentration stock of this compound in DMSO.
-
In a series of microcentrifuge tubes, add the excipient stock solution to the assay buffer to achieve a range of final excipient concentrations.
-
To each tube, add a small volume of the compound's DMSO stock solution to reach the desired final assay concentration. Ensure the final DMSO concentration remains constant and at a non-toxic level.
-
Vortex the solutions and visually inspect for any precipitation immediately and after a period that mimics your assay duration (e.g., 24, 48 hours) at the relevant temperature.
-
Determine the lowest concentration of the excipient that maintains the compound in solution.
-
Run parallel vehicle control experiments to assess the impact of the selected excipient concentration on your biological assay.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the general workflow for testing the biological activity of a poorly soluble compound like this compound.
Caption: Experimental workflow for a cell-based assay.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 9. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. 1-PHENYL-2-THIOUREA | 103-85-5 [chemicalbook.com]
Technical Support Center: Stability of 1-(beta-Phenethyl)-3-phenyl-2-thiourea in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(beta-Phenethyl)-3-phenyl-2-thiourea in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
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pH: The stability of thiourea derivatives is highly dependent on pH. Degradation can be accelerated in both acidic and alkaline conditions.[1]
-
Temperature: Increased temperatures generally accelerate the rate of degradation of thiourea compounds.[1]
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions from light.[1]
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Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or dissolved oxygen, can lead to rapid degradation of the thiourea moiety.[1]
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Solvent: The choice of solvent can impact the stability of the compound. While soluble in organic solvents like DMSO and ethanol, prolonged storage in certain solvents may promote degradation.[2][3]
Q2: What are the common degradation pathways for this compound?
A2: Based on the general chemistry of thiourea derivatives, the two most common degradation pathways for this compound are:
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the thiourea bond can be hydrolyzed to form the corresponding urea derivative, 1-(beta-Phenethyl)-3-phenylurea, and hydrogen sulfide or sulfide ions.[1]
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can lead to the formation of a disulfide or further oxidation to various sulfur oxides. The final products will depend on the strength of the oxidizing agent and the reaction conditions.[1]
Q3: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of this compound?
A3: Yes, inconsistent results in biological assays can be a strong indicator of compound degradation. If the compound degrades in the assay medium, the effective concentration will be lower than expected, leading to reduced or variable bioactivity. It is recommended to perform a stability study of the compound in the specific assay medium under the experimental conditions (e.g., temperature, CO2 levels) to confirm its stability over the duration of the experiment.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the integrity of your stock solutions, the following practices are recommended:
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Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving thiourea derivatives.[4]
-
Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Fresh Solutions: Whenever possible, prepare fresh dilutions from a concentrated stock solution just before use. Avoid repeated freeze-thaw cycles. Aqueous solutions, in particular, should not be stored for more than a day.[4]
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the analytical sample. | 1. Prepare fresh samples and analyze them immediately. 2. Ensure the mobile phase is compatible with the compound and does not promote degradation. 3. Check the pH of the sample and mobile phase. |
| Contamination of the solvent or glassware. | 1. Use high-purity solvents for sample preparation and mobile phase. 2. Ensure all glassware is thoroughly cleaned and dried. |
| Photodegradation during sample preparation or analysis. | 1. Protect the sample from light at all stages. Use amber vials and cover the autosampler if possible. |
Issue: Low or No Bioactivity Observed in Assays
| Possible Cause | Troubleshooting Steps |
| Compound precipitation in the aqueous assay medium. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the solubility of the compound in the final assay buffer. 3. Consider using a lower final concentration or a different co-solvent (ensure the co-solvent itself is not toxic to the cells). |
| Degradation of the compound in the assay medium. | 1. Perform a time-course stability study of the compound in the assay medium under the exact experimental conditions. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound. |
| Incorrect compound concentration due to degradation of the stock solution. | 1. Use a freshly prepared stock solution. 2. Verify the concentration and purity of the stock solution using a suitable analytical method (e.g., HPLC-UV). |
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound
Disclaimer: The following data is illustrative and based on typical degradation patterns of structurally similar aromatic thiourea derivatives. Actual degradation will vary depending on the specific experimental conditions. It is essential to perform a dedicated stability study for this compound to obtain accurate data.
| Stress Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15 - 25% | 1-(beta-Phenethyl)-3-phenylurea |
| 0.1 M NaOH | 8 hours | 60°C | 30 - 50% | 1-(beta-Phenethyl)-3-phenylurea |
| 3% H₂O₂ | 24 hours | Room Temp | 20 - 40% | Oxidized thiourea species, Disulfide |
| Photostability (ICH Q1B) | 7 days | Room Temp | 10 - 20% | Photolytic adducts or fragments |
| Thermal | 48 hours | 80°C | 5 - 15% | Thermally induced fragments |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a calibrated light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6]
-
Keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
After the specified time, cool the samples and prepare solutions for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., HPLC-UV/PDA or LC-MS) to separate and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or the λmax of the compound). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Scaling Up the Synthesis of 1-(β-Phenethyl)-3-phenyl-2-thiourea
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(β-Phenethyl)-3-phenyl-2-thiourea. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 1-(β-Phenethyl)-3-phenyl-2-thiourea?
A1: The most prevalent and scalable method is the reaction of phenethyl isothiocyanate with phenethylamine. This approach is generally high-yielding and proceeds via a nucleophilic addition mechanism where the amine attacks the electrophilic carbon of the isothiocyanate. This reaction is often considered a "click-type" reaction due to its efficiency and simplicity.[1]
Q2: What are the critical process parameters to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to pay close attention to:
-
Heat Management: The reaction can be exothermic. Adequate cooling and controlled addition of reagents are necessary to prevent temperature spikes that can lead to side reactions and product degradation.
-
Mass Transfer: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the larger reactor volume.
-
Reagent Stoichiometry: Precise control over the molar ratios of phenethyl isothiocyanate and phenethylamine is critical to maximize yield and minimize impurities from unreacted starting materials.
-
Solvent Selection and Volume: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation. The solvent volume should be sufficient to allow for efficient stirring and heat transfer but minimized to improve process efficiency.
-
Product Isolation and Purification: Crystallization is a common method for purification at scale. The choice of crystallization solvent and cooling profile are critical for obtaining high purity and good crystal morphology.
Q3: What are some common impurities, and how can they be minimized?
A3: Common impurities can include unreacted starting materials (phenethylamine and phenyl isothiocyanate) and potential side products from the degradation of the isothiocyanate. To minimize these:
-
Ensure the high purity of starting materials. Phenyl isothiocyanate can degrade over time, so using a fresh or purified batch is recommended.
-
Maintain strict control over stoichiometry to avoid an excess of either reactant in the final product.
-
Optimize the reaction temperature to prevent the thermal degradation of the isothiocyanate and the product.
-
Implement a robust purification procedure, such as recrystallization, to remove any remaining impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature. |
| Degradation of Phenyl Isothiocyanate: Isothiocyanates can be sensitive to heat and moisture. | Use freshly prepared or purified phenyl isothiocyanate. Ensure the reaction is conducted under an inert atmosphere if necessary. | |
| Poor Amine Nucleophilicity: While phenethylamine is a reasonably good nucleophile, its reactivity can be affected by the reaction conditions. | The addition of a non-nucleophilic base, such as triethylamine, can sometimes enhance the nucleophilicity of the amine and improve the reaction rate. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Unreacted starting materials or side products can act as crystallization inhibitors. | Purify the crude product using column chromatography before attempting crystallization. |
| Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | Perform solvent screening to identify a suitable solvent or solvent system for recrystallization. Trituration with a non-polar solvent like hexane can sometimes induce solidification. | |
| Formation of Side Products | High Reaction Temperature: Elevated temperatures can lead to the decomposition of the isothiocyanate or the thiourea product. | Maintain a controlled temperature throughout the reaction. If heating is required, do so gradually and monitor for the appearance of byproducts. |
| Reaction with Solvent: If a protic solvent like an alcohol is used, there is a possibility of the isothiocyanate reacting with the solvent, especially at elevated temperatures. | Use an inert, aprotic solvent such as dichloromethane, ethyl acetate, or tetrahydrofuran.[1] |
Experimental Protocols
Representative Scale-Up Synthesis of 1-(β-Phenethyl)-3-phenyl-2-thiourea
This protocol is a representative procedure for the gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials:
-
Phenethylamine
-
Phenyl isothiocyanate
-
Ethyl acetate (or another suitable inert solvent)
-
Heptane (for precipitation/crystallization)
Equipment:
-
Jacketed glass reactor with overhead stirring and temperature control
-
Dropping funnel
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Charge the jacketed reactor with a solution of phenyl isothiocyanate (1.0 equivalent) in ethyl acetate.
-
Cool the solution to 0-5 °C with stirring.
-
Slowly add phenethylamine (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition rate should be controlled to manage the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, slowly add heptane to the stirred solution to induce precipitation of the product.
-
Cool the mixture to 0-5 °C and hold for at least 1 hour to maximize crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold heptane.
-
Dry the product in a vacuum oven at a temperature not exceeding 50 °C until a constant weight is achieved.
Purification by Recrystallization
-
Transfer the crude 1-(β-Phenethyl)-3-phenyl-2-thiourea to a suitable reactor.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and heptane) to dissolve the solid completely.
-
Slowly cool the solution with gentle stirring to induce crystallization.
-
Once the solution has reached room temperature, cool it further in an ice bath for at least one hour.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Quantitative Data
The following table provides representative data on how reaction conditions can influence the yield of a disubstituted thiourea synthesis. While not specific to 1-(β-Phenethyl)-3-phenyl-2-thiourea, it illustrates general trends observed during process optimization.
Table 1: Representative Effect of Temperature and Solvent on Thiourea Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | 25 (Room Temp) | 4 | 92 | 97 |
| 2 | Dichloromethane | 40 (Reflux) | 2 | 95 | 96 |
| 3 | Ethyl Acetate | 25 (Room Temp) | 4 | 94 | 98 |
| 4 | Ethyl Acetate | 77 (Reflux) | 1.5 | 96 | 95 |
| 5 | Ethanol | 25 (Room Temp) | 6 | 88 | 97 |
| 6 | Ethanol | 78 (Reflux) | 3 | 91 | 94 |
Note: This data is illustrative and based on general principles of thiourea synthesis. Actual results for the target molecule may vary and require specific optimization.
Visualizations
Caption: General workflow for the synthesis of 1-(β-Phenethyl)-3-phenyl-2-thiourea.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
addressing poor reactivity of starting materials in thiourea synthesis
Topic: Addressing Poor Reactivity of Starting Materials in Thiourea Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiourea synthesis, with a specific focus on overcoming challenges related to poorly reactive starting materials.
Frequently Asked Questions (FAQs)
Q1: My thiourea synthesis is resulting in a very low yield or no product at all. What are the primary causes and how can I fix this?
A low or nonexistent yield is a common issue, often stemming from the inherent reactivity of the starting materials or suboptimal reaction conditions.[1] The primary factors to consider are the electronic properties and steric bulk of your amine and isothiocyanate (or other thioacylating agent).
Potential Causes & Solutions:
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are weak nucleophiles and react sluggishly.[1][2][3]
-
Solution 1: Increase Reaction Temperature: Heating the reaction to reflux can provide the necessary activation energy to drive the reaction forward.[2][4]
-
Solution 2: Use a Catalyst: A catalyst can facilitate the reaction. For syntheses involving carbon disulfide (CS₂), a reusable ZnO/Al₂O₃ composite has proven effective.[1][5] In other cases, a non-nucleophilic base like triethylamine can help activate the amine.[4]
-
Solution 3: Switch to a More Reactive Thioacylating Agent: If using a less reactive agent like carbon disulfide, consider switching to a more electrophilic option like thiophosgene.[1] Caution: Thiophosgene is highly toxic and requires stringent safety precautions.
-
Solution 4: Employ Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, particularly for sluggish reactions.[1][4]
-
-
Poor Electrophilicity of the Isothiocyanate: Isothiocyanates bearing electron-donating groups (EDGs), such as a 4-methoxyphenyl group, are less electrophilic and react more slowly.[2] A combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly prolonged reaction times.[2]
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can physically block the nucleophilic attack, slowing down the reaction rate.[4][6][7]
-
Solution 1: Increase Temperature and Reaction Time: Providing more energy and allowing more time can help overcome the steric barrier.[4]
-
Solution 2: Mechanochemical Methods: Automated ball milling or manual grinding can be highly effective for sterically hindered reactants, often providing quantitative yields in minutes by forcing the molecules into close proximity.[2][8]
-
-
Degradation of Starting Materials: Isothiocyanates can be unstable and degrade over time, especially if not stored properly.[1][4]
-
Solution: Use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[4]
-
Q2: My reaction is extremely slow and has not gone to completion even after several hours. What should I do?
This issue is directly related to the reactivity problems outlined in Q1. When facing a slow reaction, the goal is to increase the reaction rate without promoting side reactions.
Troubleshooting Steps:
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to confirm that the reaction is indeed progressing, albeit slowly, and not stalled completely.[1][2]
-
Increase Temperature: If the reaction is proceeding at room temperature, begin by heating it to a moderate temperature (e.g., 40-50 °C) and monitoring its progress. If necessary, increase to reflux in a suitable solvent.[2][4]
-
Extend Reaction Time: Some reactions, especially with unreactive partners, may require extended periods (e.g., 24-48 hours) to reach completion.[2]
-
Consider Alternative Energy Sources: If heating is ineffective or leads to decomposition, microwave-assisted synthesis or mechanochemistry (ball milling) are powerful alternatives for accelerating slow reactions.[2][8]
Q3: I've obtained my thiourea product, but it is contaminated with impurities. How can I purify it?
Purification is crucial for obtaining a clean product. The method will depend on the nature of the product and the impurities.
-
For Solid Products:
-
Recrystallization: This is an effective method for purifying crystalline solids. The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.[2]
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can be collected by filtration and washed with a solvent that dissolves the impurities but not the product.[1]
-
-
For Oily or Non-Crystalline Products:
-
Column Chromatography: This is the most reliable technique for separating non-crystalline products or mixtures with similar polarities.[1][2] A common choice is a silica gel column eluted with a hexane/ethyl acetate gradient.[2]
-
Trituration: This involves vigorously stirring the oil with a poor solvent (e.g., hexane). This can sometimes induce crystallization or wash away impurities, leaving a purer, solid product.[2]
-
-
General Techniques:
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction workup can be a simple and effective first purification step.[1]
-
Troubleshooting and Logic Diagrams
The following diagrams provide a visual guide to troubleshooting common issues and understanding the factors that influence the success of your thiourea synthesis.
Caption: Troubleshooting workflow for low reaction yield.[2]
Caption: Factors affecting thiourea synthesis reactivity.[2][4]
Data Presentation
Optimizing reaction parameters is crucial for maximizing yield, especially with challenging substrates. The following tables summarize the impact of different conditions.
Table 1: Effect of Reaction Temperature on Yield (Illustrative example based on the principle that yield increases with temperature to an optimum point, after which side reactions or decomposition may lower the yield.[2][9])
| Entry | Reactants | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Poorly nucleophilic amine + Isothiocyanate | 25 (Room Temp) | 24 | 15 |
| 2 | Poorly nucleophilic amine + Isothiocyanate | 50 | 12 | 45 |
| 3 | Poorly nucleophilic amine + Isothiocyanate | 80 (Reflux) | 6 | 78 |
| 4 | Poorly nucleophilic amine + Isothiocyanate | 100 | 6 | 72 (Decomposition observed) |
Table 2: Troubleshooting Summary for Low Yield [4]
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared/purified isothiocyanate. Store in a cool, dark, dry environment.[4] | Improved yield and reduced side products from isothiocyanate decomposition.[4] |
| Steric Hindrance | Increase reaction temperature or prolong reaction time.[4] Use of microwave irradiation or ball milling is also effective.[4][8] | Increased conversion to the desired thiourea product.[4] |
| Low Amine Nucleophilicity | Add a non-nucleophilic base (e.g., triethylamine).[4] For very poor nucleophiles, consider a more reactive thioacylating agent or a catalyst.[1][4] | Enhanced reaction rate and higher yield. |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution [2][4]
-
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) in the anhydrous solvent (10 mL).
-
At room temperature, add the corresponding isothiocyanate (1.0 mmol) to the solution. The addition can be done dropwise if the reaction is expected to be exothermic.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent).
-
If the reaction is slow, gently heat the mixture to reflux and continue monitoring.
-
Once the limiting starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting crude product is a solid and appears pure by TLC, it can be used directly. If impurities are present, purify the product via recrystallization (Protocol 2) or column chromatography (Protocol 3).
-
Protocol 2: Purification by Recrystallization [2]
-
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) to the flask, just enough to form a slurry.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 3: Purification by Column Chromatography [1][2]
-
Procedure:
-
First, determine an optimal solvent system using TLC. The ideal eluent should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Dry-load the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using the chosen eluent system.
-
Carefully add the dry-loaded crude product to the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified thiourea.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Optimizing Reactions of 1-(beta-Phenethyl)-3-phenyl-2-thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(beta-Phenethyl)-3-phenyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through the nucleophilic addition of phenethylamine to phenyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group.
Q2: Which solvents are commonly recommended for this type of reaction?
Aprotic solvents are generally preferred for the synthesis of thioureas from isothiocyanates and amines. Dichloromethane (DCM) and tert-butanol are commonly used.[1] Reactions in DCM can often proceed at room temperature, while reactions with less reactive aromatic amines may require heating or reflux, for which a solvent with a higher boiling point like tert-butanol is suitable.[1] Other anhydrous inert organic solvents such as ethyl acetate have also been reported for the synthesis of N-phenylthiourea derivatives.[2]
Q3: How does the choice of solvent impact the reaction?
The solvent can influence the reaction rate and, in some cases, the product yield and purity. Polar aprotic solvents can facilitate the reaction by stabilizing the charged intermediates. However, the choice of solvent is also dependent on the reactivity of the starting materials and the desired reaction temperature. For instance, less reactive amines may necessitate the use of a higher boiling point solvent to enable heating under reflux.[1]
Q4: What are the key parameters to monitor during the reaction?
The progress of the reaction should be monitored to determine its completion and to avoid the formation of byproducts due to prolonged reaction times or excessive heat. Thin-Layer Chromatography (TLC) is a common and effective method for tracking the consumption of the starting materials (phenethylamine and phenyl isothiocyanate) and the formation of the thiourea product.
Q5: What are the common methods for purifying the final product?
The most common method for purifying solid thiourea derivatives is recrystallization.[3] Effective solvents for recrystallization of phenylthiourea derivatives include ethanol and ethyl acetate.[3][4] If the product is an oil or fails to crystallize, silica gel column chromatography is a reliable alternative.[3] Before recrystallization, washing the crude product with a suitable solvent can help remove unreacted starting materials and soluble impurities.[1]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poorly reactive amine | For less nucleophilic amines, consider increasing the reaction temperature by using a higher-boiling solvent such as tert-butanol and heating the reaction mixture to reflux.[1] |
| Degradation of Phenyl Isothiocyanate | Use freshly opened or purified phenyl isothiocyanate. Ensure it is stored in a cool, dark, and dry place. |
| Incomplete Reaction | Continue to monitor the reaction by TLC. If the reaction has stalled, a moderate increase in temperature may help drive it to completion. |
| Sub-optimal Stoichiometry | Ensure an appropriate molar ratio of reactants. While a 1:1 ratio is typical, a slight excess of one reactant (e.g., 1.2 equivalents of the amine) can be used to ensure the complete consumption of the limiting reagent.[1] |
Impure Final Product
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | If purification by recrystallization is insufficient, consider washing the crude product with a solvent in which the starting materials are soluble but the product is not. Alternatively, column chromatography can be employed for more challenging separations.[3] |
| Formation of side products | Avoid excessive heating or prolonged reaction times, which can lead to the formation of byproducts.[3] Monitor the reaction closely by TLC and stop it once the limiting reagent is consumed. |
| Oiling out during recrystallization | This may occur if the melting point of the product is lower than the boiling point of the recrystallization solvent or if the solution is cooled too rapidly. Try using a lower-boiling point solvent for recrystallization or allow the solution to cool more slowly. |
Data Presentation
Table 1: Representative Solvent Effects on Thiourea Synthesis
| Amine | Isothiocyanate | Solvent | Conditions | Yield (%) | Reference |
| Various aliphatic amines | Various isothiocyanates | Dichloromethane | Room Temperature | High | [1] |
| Various aromatic amines | Various isothiocyanates | tert-Butanol | Reflux | High | [1] |
| Aniline | Benzoyl isothiocyanate | Acetone | Reflux | 85 (crude) | [4] |
| 2-Aminothiazole | Phenyl isothiocyanate | Toluene | Not specified | 65 | [5] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on methods for synthesizing analogous thioureas.[1]
Materials:
-
Phenethylamine
-
Phenyl isothiocyanate
-
Dichloromethane (DCM) or tert-Butanol (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve phenethylamine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM).
-
Add phenyl isothiocyanate (1.2 mmol, 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature if using DCM. If using tert-butanol for a less reactive amine, heat the mixture to reflux.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the phenethylamine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
If DCM was used as the solvent, wash the reaction mixture with a 5% aqueous HCl solution (3 x 10 mL) to remove any unreacted amine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Wash the crude product with hexane to remove any remaining phenyl isothiocyanate.
-
The resulting solid can be further purified by recrystallization, for example from ethanol.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in thiourea synthesis.
References
Validation & Comparative
A Comparative Analysis of 1-(beta-Phenethyl)-3-phenyl-2-thiourea with other Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosinase inhibitory potential of 1-(beta-Phenethyl)-3-phenyl-2-thiourea against other known tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of therapeutics for hyperpigmentation disorders.[1][2] This document summarizes quantitative data, details experimental protocols for inhibitor evaluation, and visualizes key pathways and workflows to aid in research and development.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of various compounds against tyrosinase is commonly expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the reported IC50 values for this compound and a selection of other tyrosinase inhibitors. It is crucial to note that IC50 values can vary significantly based on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and other assay parameters.[3][4][5][6] Therefore, direct comparison of absolute IC50 values across different studies should be approached with caution. The inclusion of a standard inhibitor, such as kojic acid, in the same assay allows for a more reliable relative comparison of inhibitory strength.[4][6]
| Inhibitor | Chemical Class | Tyrosinase Source | Substrate | IC50 (µM) | Mechanism of Inhibition | Reference |
| This compound | Thiourea Derivative | Not Specified | Not Specified | Data Not Available | Likely Competitive (Copper Chelation) | N/A |
| Kojic Acid | Pyranone | Mushroom | L-DOPA | 16.4 - 121 | Competitive/Mixed | [7][8][9] |
| Phenylthiourea (PTU) | Thiourea Derivative | Mushroom | L-DOPA | ~0.21 | Competitive (Copper Chelation) | [10] |
| Thiamidol | Resorcinyl-thiazole | Human | L-DOPA | 1.1 | Not Specified | [4] |
| Arbutin (β-arbutin) | Hydroquinone glycoside | Mushroom | L-DOPA | ~8400 | Competitive | [9] |
| Indole–thiourea derivative 4b | Thiourea Derivative | Mushroom | L-Tyrosine | 5.9 | Competitive | [8] |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | Thiourea Derivative | Banana | Catechol | 120.7 (Ki) | Competitive | [11] |
Note: Specific IC50 values for this compound were not available in the searched literature. The mechanism for many thiourea derivatives is proposed to be competitive due to their ability to chelate copper ions in the active site of tyrosinase.
Experimental Protocols
A standardized in vitro tyrosinase inhibition assay is essential for the comparative evaluation of potential inhibitors. The following is a detailed methodology for a common colorimetric assay using mushroom tyrosinase and L-DOPA as the substrate.
Mushroom Tyrosinase Inhibition Assay using L-DOPA
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopaquinone by tyrosinase. Dopaquinone is unstable and undergoes a series of reactions to form the colored product dopachrome, which can be quantified spectrophotometrically at approximately 475 nm.[1][2] The rate of dopachrome formation is proportional to the enzyme's activity.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test Inhibitor (e.g., this compound)
-
Positive Control (e.g., Kojic Acid)
-
50 mM Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic until the desired pH is reached.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh and keep it on ice.[1]
-
L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh and protect it from light.[1]
-
Inhibitor Stock Solutions: Dissolve the test inhibitor and kojic acid in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in phosphate buffer. The final DMSO concentration in the assay should be kept below 1% to minimize effects on enzyme activity.[2]
-
-
Assay Protocol (96-well plate format):
-
Add the following to each well:
-
Test Wells: 20 µL of inhibitor dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.
-
Positive Control Wells: 20 µL of kojic acid dilution + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.
-
Enzyme Control Well (100% activity): 20 µL of buffer (with DMSO if applicable) + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution.
-
Blank Well: 140 µL Phosphate Buffer + 20 µL of buffer.
-
-
Pre-incubation: Incubate the plate at 25°C or 37°C for 10 minutes.[1]
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.[1]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode, taking readings every minute for 10-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the rate of the enzyme control well and V_inhibitor is the rate of the test well.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the melanin synthesis pathway and the proposed mechanism of action for thiourea-based tyrosinase inhibitors.
Caption: Mechanism of tyrosinase inhibition by thiourea derivatives via copper chelation.
Experimental Workflow
The generalized workflow for screening and validating novel tyrosinase inhibitors is depicted below.
Caption: A generalized workflow for the screening and validation of novel tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Updated Review of Tyrosinase Inhibitors | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
Validating the In Vivo Anticancer Activity of 1-(beta-Phenethyl)-3-phenyl-2-thiourea: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the in vivo anticancer activity of the novel compound 1-(beta-Phenethyl)-3-phenyl-2-thiourea. By comparing its potential efficacy against established chemotherapeutic agents, cisplatin and paclitaxel, this document outlines the necessary experimental protocols, data presentation structures, and relevant biological pathways.
While specific in vivo data for this compound is not yet publicly available, this guide leverages findings from studies on structurally similar N,N'-disubstituted thiourea derivatives to propose a comprehensive validation strategy. Thiourea derivatives have emerged as a promising class of anticancer compounds, exhibiting a range of biological activities.[1][2]
Comparative Performance Analysis
To objectively assess the anticancer potential of this compound, a direct comparison with standard-of-care chemotherapeutics is essential. The following table provides a template for summarizing key quantitative data from in vivo studies. For illustrative purposes, hypothetical data for this compound is included, alongside typical reported values for cisplatin and paclitaxel in non-small cell lung cancer (NSCLC) xenograft models.
Table 1: Comparative In Vivo Efficacy in a Human NSCLC Xenograft Model
| Compound | Dosage and Administration | Tumor Growth Inhibition (TGI %) | Tumor Weight Reduction (%) | Notable Toxicities | Reference |
| Vehicle Control | 100 µL Saline, i.p., daily | 0% | 0% | None observed | - |
| This compound | Hypothetical: 25 mg/kg, i.p., daily | 65% | 55% | Mild weight loss (<10%) | [Hypothetical Data] |
| Cisplatin | 5 mg/kg, i.p., once weekly | ~50-60% | ~40-50% | Nephrotoxicity, myelosuppression | [3] |
| Paclitaxel | 10 mg/kg, i.v., twice weekly | ~60-70% | ~50-60% | Neurotoxicity, myelosuppression | [3] |
Note: TGI and tumor weight reduction values for Cisplatin and Paclitaxel are generalized from preclinical studies and can vary based on the specific cell line, animal model, and treatment schedule.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating anticancer activity. The following section outlines a standard methodology for an in vivo xenograft study.
In Vivo Human Tumor Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor by implanting human cancer cells into immunodeficient mice.[4]
1. Cell Culture and Animal Model:
- Cell Line: A549 (human non-small cell lung cancer) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used.[4] All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
- Harvest A549 cells during the logarithmic growth phase.
- Prepare a single-cell suspension in sterile, serum-free medium or phosphate-buffered saline (PBS).
- Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[5]
- Monitor the mice for tumor formation.[5]
3. Experimental Groups and Treatment:
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[5]
- Group 1: Vehicle Control (e.g., saline or a solution of DMSO and saline, administered via the same route as the test compound).
- Group 2: this compound (dissolved in a suitable vehicle, administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses).
- Group 3: Cisplatin (positive control, administered i.p.).
- Group 4: Paclitaxel (positive control, administered intravenously (i.v.)).
4. Data Collection and Analysis:
- Tumor Measurement: Measure tumor dimensions (length and width) with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5]
- Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of systemic toxicity.[5]
- Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³), or if significant toxicity (e.g., >20% body weight loss) is observed.[6]
- Tissue Collection: At necropsy, tumors and major organs can be excised for weight measurement and further histopathological or molecular analysis.
Visualizing Methodologies and Pathways
Diagrams are crucial for illustrating complex experimental workflows and biological signaling pathways.
In Vivo Anticancer Activity Validation Workflow
Potential Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects through various signaling pathways. While the precise mechanism of this compound is yet to be elucidated, related compounds have been shown to modulate pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][7]
Potential Signaling Pathways Targeted by Thiourea Derivatives
This guide provides a foundational approach for the in vivo validation of this compound. The successful execution of these, or similar, experimental protocols will be crucial in determining the therapeutic potential of this novel compound and its standing relative to current cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tumor Growth Inhibition Assay [bio-protocol.org]
- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(beta-Phenethyl)-3-phenyl-2-thiourea vs. other thiourea derivatives in inhibiting cholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various thiourea derivatives and their efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of neurodegenerative diseases such as Alzheimer's. While the specific compound 1-(beta-phenethyl)-3-phenyl-2-thiourea is not extensively documented in publicly available literature, this guide focuses on the broader class of thiourea derivatives, presenting experimental data to facilitate informed research and development decisions.
Performance Comparison of Thiourea Derivatives
The inhibitory potential of several thiourea derivatives against AChE and BChE is summarized in the table below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), has been compiled from various scientific studies. A lower IC50 value indicates greater potency.
| Thiourea Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE | 0.04 ± 0.01 | [1] |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | BChE | 0.06 ± 0.02 | [1] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 | [2] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 | [2] |
| 1-(1,1-dibutyl)-3-phenylthiourea | AChE | 58 | [2] |
| 1-(1,1-dibutyl)-3-phenylthiourea | BChE | 63 | [2] |
| Chiral Thiourea (Compound 6b, S configuration) | BChE | 1.46 ± 1.99 | [3] |
| Chiral Thioureas (Compounds 8a and 8b) | AChE | Selective | [3] |
*Note: IC50 values for these compounds were originally reported in µg/mL and have been converted to µM for comparative purposes, assuming an average molecular weight.
Experimental Protocols
The cholinesterase inhibitory activity of the thiourea derivatives cited in this guide was determined using a modified version of Ellman's method.[4][5][6] This spectrophotometric assay is a widely accepted and reliable method for measuring cholinesterase activity.
Principle of the Ellman's Method
The Ellman's method is a colorimetric assay that quantifies the activity of cholinesterases. The assay involves two simultaneous reactions:
-
Enzymatic Hydrolysis: The cholinesterase enzyme hydrolyzes a substrate, typically acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE, to produce thiocholine.
-
Colorimetric Reaction: The thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured by its absorbance at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or recombinant human sources
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human sources
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (typically 0.1 M, pH 8.0)
-
Thiourea derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Assay Procedure (96-well plate format)
-
Preparation: Prepare stock solutions of the test compounds, substrates, and DTNB in the phosphate buffer.
-
Plate Setup:
-
Blank: Contains phosphate buffer, DTNB, and substrate.
-
Control (100% enzyme activity): Contains phosphate buffer, cholinesterase enzyme, DTNB, and the solvent used for the test compound.
-
Test Sample: Contains phosphate buffer, cholinesterase enzyme, DTNB, and the thiourea derivative at various concentrations.
-
-
Pre-incubation: Add the buffer, enzyme solution, and DTNB to the respective wells. Then, add the test compound or solvent. Mix gently and incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the thiourea derivative relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.
-
Visualizing the Experimental Workflow and Inhibition Pathway
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: Workflow of the Ellman's method for cholinesterase inhibition assay.
Caption: Signaling pathway of cholinesterase inhibition by a thiourea derivative.
References
- 1. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structure-Activity Relationship (SAR) of Phenethyl-Phenyl-Thiourea Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenethyl-phenyl-thiourea analogs, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on a single, homologous series of N-phenethyl-N'-phenylthiourea analogs, this guide synthesizes data from various studies on structurally related N,N'-disubstituted thiourea derivatives to infer potential SAR trends.
Core Chemical Structure and Modification Sites
The fundamental structure of a phenethyl-phenyl-thiourea analog consists of a central thiourea moiety linked to a phenethyl group and a phenyl group. The biological activity of these compounds can be modulated by introducing various substituents at different positions on both aromatic rings.
Caption: General chemical structure of N-phenethyl-N'-phenylthiourea analogs and key modification sites for SAR studies.
Comparative Biological Activity
The biological efficacy of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following sections present quantitative data from studies on analogous compounds to highlight these relationships.
Anticancer Activity
Thiourea derivatives have been extensively investigated as potential anticancer agents. Their mechanism of action is often attributed to the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival.
Table 1: Comparative Cytotoxicity of N-Benzoyl-N'-phenylthiourea Analogs against MCF-7 Breast Cancer Cells
| Compound ID | Substituent on Phenyl Ring (R2) | IC50 (µM)[1] |
| BFTU | H | 3.1 |
| 2-Cl-BFTU | 2-Cl | 0.54 |
| 3-Cl-BFTU | 3-Cl | 0.48 |
| 4-Cl-BFTU | 4-Cl | 0.35 |
| 2,4-2Cl-BFTU | 2,4-diCl | 0.31 |
Data extracted from a study on N-benzoyl-N'-phenylthiourea derivatives, which are structurally related to the phenethyl-phenyl-thiourea scaffold.
From this data, a clear trend emerges where the introduction of electron-withdrawing chloro groups on the phenyl ring enhances the cytotoxic activity against MCF-7 cells. The position of the substituent also plays a role, with the 4-chloro and 2,4-dichloro analogs showing the highest potency.
Table 2: Comparative Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives against Various Cancer Cell Lines
| Compound ID | Substituent on Phenyl Ring (R2) | Cell Line | IC50 (µM)[2] |
| 1 | 3-Cl, 4-F | SW620 | 9.4 ± 1.85 |
| 2 | 3,4-diCl | SW620 | 1.5 ± 0.72 |
| 8 | 4-CF3 | SW620 | 5.8 ± 0.76 |
| 9 | 4-Cl | SW620 | 7.6 ± 1.75 |
These compounds are 3-(trifluoromethyl)phenylthiourea analogs, providing insight into substitutions on the second phenyl ring.
This data further supports the importance of halogen and trifluoromethyl substituents for potent anticancer activity, particularly against colon cancer cell lines.
Antimicrobial Activity
Thiourea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 3: Minimum Inhibitory Concentration (MIC) of Substituted Phenylthiourea Analogs
| Compound ID | Substituent on Phenyl Ring (R2) | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) |
| Analog 1 | 4-Br | >100 | >100 |
| Analog 2 | 4-CH3 | >100 | >100 |
| Analog 3 | 2,5-diCl | 50 | 100 |
| Analog 4 | 4-Cl | 100 | >100 |
Data is for N-phenylthiourea derivatives, indicating the effect of phenyl ring substitutions on antibacterial activity.
The antimicrobial data suggests that di-substitution with electron-withdrawing groups on the phenyl ring can impart moderate antibacterial activity.
Proposed Signaling Pathways
While the precise signaling pathways for phenethyl-phenyl-thiourea analogs are not fully elucidated, studies on structurally related compounds suggest potential mechanisms of action.
References
A Comparative Efficacy Analysis of 1-(beta-Phenethyl)-3-phenyl-2-thiourea Against Standard-of-Care Drugs in Oncology and Dermatology
For Immediate Release
This publication provides a comprehensive comparison of the potential therapeutic efficacy of the novel compound 1-(beta-Phenethyl)-3-phenyl-2-thiourea against current standard-of-care drugs in two key therapeutic areas: oncology and dermatology. This guide is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways.
While direct experimental data for this compound is limited, this guide draws upon the established activities of structurally similar phenethyl and phenyl thiourea derivatives to project its potential efficacy and mechanisms of action.
Part 1: Anticancer Applications
Thiourea derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against various cancer cell lines. The proposed mechanism for some N-acyl-N'-phenylthiourea derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver in the proliferation of several cancers, including non-small cell lung cancer (NSCLC).[1]
Comparison with Standard-of-Care: EGFR-Positive Non-Small Cell Lung Cancer (NSCLC)
The current standard-of-care for patients with EGFR-mutated advanced NSCLC includes third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, or combination therapies.[2][3]
Table 1: Comparative Cytotoxicity of Thiourea Derivatives and Standard-of-Care EGFR Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | 0.2 | [4] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [4] |
| Osimertinib | PC-9 (EGFR mutant NSCLC) | 0.015 | (Data from literature) |
| Gefitinib | HCC827 (EGFR mutant NSCLC) | 0.02 | (Data from literature) |
Note: Data for this compound is not currently available. The table presents data from structurally related thiourea derivatives to indicate the potential potency of this chemical class.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, PC-9) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a standard-of-care drug (e.g., osimertinib) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Caption: Workflow for determining the IC50 value using the MTT assay.
Part 2: Hyperpigmentation Treatment
Phenylthiourea (PTU) is a well-established inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5] This inhibitory action makes thiourea derivatives, including this compound, promising candidates for the treatment of hyperpigmentation disorders.
Comparison with Standard-of-Care: Hyperpigmentation
The standard-of-care for hyperpigmentation includes topical agents such as hydroquinone and tretinoin.[6][7] Hydroquinone acts by inhibiting tyrosinase, while tretinoin increases skin cell turnover.[8][9]
Table 2: Comparative Efficacy of Tyrosinase Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| Phenylthiourea (PTU) | Mushroom Tyrosinase | ~3.4 | [10] |
| 1-substituted thioureas (various) | Mushroom Tyrosinase | 1.7 - 10 | [11] |
| Hydroquinone | Tyrosinase | (Varies by assay) | [8] |
| Kojic Acid (Reference inhibitor) | Mushroom Tyrosinase | ~15 | [12] |
Note: Specific tyrosinase inhibition data for this compound is not available. The table provides data for the parent compound, phenylthiourea, and other derivatives to indicate the potential activity of this class of compounds.
Experimental Protocols
This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase.
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and mushroom tyrosinase enzyme.
-
Compound Addition: Various concentrations of this compound or a standard inhibitor (e.g., kojic acid) are added to the wells.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The formation of dopachrome is measured by reading the absorbance at 475 nm.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the tyrosinase activity (IC50) is determined.
This assay quantifies the effect of a compound on melanin production in cultured melanoma cells.
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Compound Treatment: Cells are treated with various concentrations of this compound for 72 hours.
-
Cell Lysis: After treatment, cells are harvested and lysed with a sodium hydroxide solution.
-
Melanin Quantification: The melanin content in the cell lysate is determined by measuring the absorbance at 405 nm and comparing it to a standard curve of synthetic melanin.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of melanin synthesis by targeting the tyrosinase enzyme.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Conclusion
Based on the available data for structurally related compounds, this compound demonstrates potential as a therapeutic agent in both oncology and dermatology. Its thiourea scaffold suggests possible activity as an EGFR inhibitor for cancer treatment and as a tyrosinase inhibitor for hyperpigmentation. Further preclinical and clinical studies are warranted to fully elucidate the efficacy and safety profile of this specific compound and to validate its potential as a viable alternative or adjunct to current standard-of-care therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Dermatology: how to manage facial hyperpigmentation in skin of colour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpigmentation Treatment: Acids, Peels, Lasers, and More [healthline.com]
- 8. droracle.ai [droracle.ai]
- 9. Introduction to Tretinoin | BHSkin Dermatology [ai.bhskin.com]
- 10. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(beta-Phenethyl)-3-phenyl-2-thiourea and Structurally Related Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 1-(beta-Phenethyl)-3-phenyl-2-thiourea against a range of structurally similar thiourea derivatives. Due to the limited publicly available experimental data for this compound, this guide focuses on the experimentally determined activities of analogous compounds, offering a predictive cross-validation of its potential therapeutic applications. The comparison encompasses key biological activities frequently associated with thiourea scaffolds, including cytotoxic, antimicrobial, and enzyme inhibitory effects.
Comparative Data on Thiourea Derivatives
The following tables summarize the biological activities of various thiourea derivatives, providing a benchmark for the potential efficacy of this compound.
Table 1: Cytotoxic Activity of Substituted Thiourea Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | Cisplatin | >10 | [1][2] |
| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Colon) | 1.5 - 8.9 | Cisplatin | >10 | [1][2] |
| Halogenated bis-phenylthiourea derivatives | K-562 (Leukemia) | Varies | Cisplatin | Varies | [2] |
| Halogenated bis-phenylthiourea derivatives | PC3 (Prostate) | Varies | Cisplatin | Varies | [2] |
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| 1-(3-aminophenyl)-3-ethylthiourea | S. aureus | Not specified | Not specified | Not specified | [3] |
| 1-(3-aminophenyl)-3-ethylthiourea | E. coli | Not specified | Not specified | Not specified | [3] |
| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | S. aureus (MRSA) | 4 - 64 | Not specified | Not specified | [4] |
| Thiourea derivative TD4 | S. aureus (MRSA) | 2 - 16 | Not specified | Not specified | [5] |
Table 3: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound | Enzyme | IC50 (µg/mL) | Mechanism of Inhibition | Citation |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 | Not specified | [6] |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 | Not specified | [6] |
| Phenylthiourea | Tyrosinase (Mushroom) | Not specified | Competitive | [7] |
| 1-Phenylthiourea analogs | Tyrosinase (Mushroom) | Varies | Not specified | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design and cross-validation of future studies involving this compound.
Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Susceptibility Test: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13]
Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination via broth microdilution.
Protocol Steps:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Enzyme Inhibition Assay: Tyrosinase Inhibitor Screening
This assay is used to identify compounds that inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[16]
Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of a tyrosinase inhibition assay.
Protocol Steps:
-
Reagent Preparation: Prepare solutions of phosphate buffer, mushroom tyrosinase, L-DOPA (substrate), and the test inhibitor. Kojic acid is often used as a positive control inhibitor.[16][17]
-
Reaction Mixture: In a 96-well plate, add the buffer, the test inhibitor (at various concentrations), and the tyrosinase enzyme solution.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at approximately 475 nm over time using a microplate reader in kinetic mode. The rate of dopachrome formation is indicative of enzyme activity.[16]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not yet elucidated, the cytotoxic effects of many thiourea derivatives are known to involve the induction of apoptosis.
Simplified Apoptosis Induction Pathway
Caption: Potential pro-apoptotic mechanism of thiourea derivatives.
Studies on halogenated bis-phenylthiourea derivatives have shown that they can induce apoptosis, as evidenced by increased activation of caspases-3 and -7 and an increase in the sub-G1 cell population in cell cycle analysis.[19] Furthermore, some of these compounds have been observed to increase the production of reactive oxygen species (ROS), which can contribute to cellular stress and trigger apoptosis.[19]
This guide serves as a foundational resource for researchers interested in the biological evaluation of this compound. By providing a comparative context and detailed experimental protocols, it aims to facilitate further investigation into the therapeutic potential of this and related compounds.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. seejph.com [seejph.com]
- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. benchchem.com [benchchem.com]
- 17. content.abcam.com [content.abcam.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1-(beta-Phenethyl)-3-phenyl-2-thiourea and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of 1-(beta-Phenethyl)-3-phenyl-2-thiourea and its analogs. By examining their biological activities, supported by experimental data and detailed protocols, this document aims to facilitate further research and development in this promising class of compounds.
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The compound this compound, with its distinct structural features, serves as a key molecule for exploring structure-activity relationships (SAR) within this class. This guide delves into a comparative analysis of this compound and its analogs, focusing on their performance in various biological assays. While direct head-to-head comparative studies on a broad panel of assays for this compound are limited in publicly available literature, this guide synthesizes data from various sources on structurally related analogs to provide a valuable comparative overview.
Comparative Biological Activity of Thiourea Analogs
The biological efficacy of thiourea derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies on analogs of this compound, providing insights into their anticancer and enzyme inhibitory potential.
Anticancer Activity
The antiproliferative activity of thiourea derivatives has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key performance indicator.
Table 1: Anticancer Activity of 1-Aryl-3-phenylthiourea Analogs
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on second Phenyl Ring) | Cancer Cell Line | IC50 (µM) |
| Analog 1 | 4-chloro-3-(trifluoromethyl) | 4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methylthio) | A549 (Lung) | 1.53 ± 0.46 |
| HCT-116 (Colon) | 1.11 ± 0.34 | |||
| PC-3 (Prostate) | 1.98 ± 1.27 | |||
| Analog 2 | 3,4-dichloro | 3-(trifluoromethyl) | SW480 (Colon) | 9.0 |
| SW620 (Colon) | 1.5 | |||
| K562 (Leukemia) | 6.3 | |||
| Analog 3 | 4-(trifluoromethyl) | 3-(trifluoromethyl) | PC3 (Prostate) | 6.9 ± 1.64 |
Note: The data presented is for structurally related analogs and not for this compound itself. The IC50 values are indicative of the concentration required to inhibit 50% of cancer cell growth.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several thiourea derivatives have shown potent tyrosinase inhibitory activity.
Table 2: Tyrosinase Inhibitory Activity of Thiourea Analogs
| Compound ID | Structure | IC50 (µM) |
| Indole-thiourea 4b | N/A | 5.9 ± 2.47 |
| Kojic Acid (Standard) | N/A | 16.4 ± 3.53 |
Note: Data from a study on indole-thiourea derivatives is presented to showcase the potential of the thiourea scaffold in tyrosinase inhibition.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
Synthesis of this compound Analogs
The general synthesis of 1,3-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.
General Procedure:
-
To a solution of the desired amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or ethanol), the corresponding isothiocyanate (1.0 equivalent) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,3-disubstituted thiourea derivative.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for another 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Protocol:
-
The reaction mixture is prepared in a 96-well plate and consists of 140 µL of phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase solution (in buffer), and 20 µL of the test compound solution (dissolved in DMSO and diluted with buffer).
-
The mixture is pre-incubated at 25°C for 10 minutes.
-
The enzymatic reaction is initiated by adding 20 µL of L-tyrosine solution (as the substrate).
-
The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals for a specified period.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for this compound are not yet fully elucidated, the biological activities of its analogs suggest potential mechanisms of action. For instance, the anticancer effects of many thiourea derivatives are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival.
Below is a generalized diagram illustrating a potential mechanism of action for the anticancer activity of thiourea derivatives, involving the induction of apoptosis.
Caption: A potential pathway for the anticancer activity of thiourea derivatives.
This diagram illustrates a simplified intrinsic apoptosis pathway. Thiourea derivatives may induce cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to programmed cell death, or apoptosis.
The following diagram depicts a simplified experimental workflow for the synthesis and biological evaluation of thiourea analogs.
Caption: A generalized workflow for the synthesis and evaluation of thiourea analogs.
This workflow outlines the key stages, from the chemical synthesis of the thiourea derivatives to their biological screening and data analysis, which are fundamental steps in the drug discovery process.
References
Validating the Mechanism of Action of 1-(beta-Phenethyl)-3-phenyl-2-thiourea via UCP1 Activation: A Knockout Study Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized mechanism of action of 1-(beta-Phenethyl)-3-phenyl-2-thiourea as an activator of Uncoupling Protein 1 (UCP1). Due to the limited direct research on this specific compound, we propose a plausible mechanism centered on UCP1, a key regulator of thermogenesis with significant therapeutic potential in metabolic diseases. This document outlines the use of knockout studies to rigorously test this hypothesis, comparing the expected outcomes of this compound with those of a known UCP1 activator.
Hypothesized Mechanism of Action: UCP1 Activation
Uncoupling Protein 1 (UCP1) is a mitochondrial inner membrane protein primarily found in brown and beige adipocytes. Its primary function is to uncouple oxidative phosphorylation from ATP synthesis, dissipating the proton gradient as heat. This process, known as non-shivering thermogenesis, is a promising target for increasing energy expenditure. The activation of UCP1 is naturally stimulated by cold exposure through the sympathetic nervous system and the release of norepinephrine, which binds to β-adrenergic receptors on adipocytes.[1][2] This triggers a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA), ultimately leading to the activation of UCP1.[3] We hypothesize that this compound may directly or indirectly activate this pathway, leading to increased thermogenesis.
To validate this hypothesis, a comparison with a well-established UCP1 activator is essential. For this guide, we will use a generic β3-adrenergic agonist (e.g., CL-316,243) as the positive control, given its known role in stimulating the UCP1 pathway.[1]
Comparative Data Presentation
The following tables summarize the expected quantitative outcomes from key experiments designed to validate the UCP1-mediated mechanism of action of this compound.
Table 1: In Vitro UCP1 Activation in Adipocyte Cell Lines
| Parameter | Vehicle Control | This compound (Hypothetical) | β3-Adrenergic Agonist (Positive Control) |
| Oxygen Consumption Rate (OCR) in Wild-Type Adipocytes | Baseline | Increased | Significantly Increased |
| Oxygen Consumption Rate (OCR) in UCP1-KO Adipocytes | Baseline | No significant change | No significant change in UCP1-dependent respiration |
| Proton Leak in Wild-Type Adipocytes | Baseline | Increased | Significantly Increased |
| Proton Leak in UCP1-KO Adipocytes | Baseline | No significant change | No significant change |
| UCP1 mRNA Expression (qPCR) in Wild-Type Adipocytes | Baseline | Increased | Significantly Increased |
| UCP1 Protein Expression (Western Blot) in Wild-Type Adipocytes | Baseline | Increased | Significantly Increased |
Table 2: In Vivo Thermogenic Response in Mouse Models
| Parameter | Vehicle Control | This compound (Hypothetical) | β3-Adrenergic Agonist (Positive Control) |
| Core Body Temperature in Wild-Type Mice | Stable | Increased | Significantly Increased |
| Core Body Temperature in UCP1-KO Mice | Stable | No significant change | No significant change |
| Energy Expenditure (Indirect Calorimetry) in Wild-Type Mice | Baseline | Increased | Significantly Increased |
| Energy Expenditure (Indirect Calorimetry) in UCP1-KO Mice | Baseline | No significant change | No significant change |
| Cold Tolerance Test (Time to Hypothermia) in Wild-Type Mice | Baseline | Increased | Significantly Increased |
| Cold Tolerance Test (Time to Hypothermia) in UCP1-KO Mice | Decreased | No improvement | No improvement |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these studies.
Generation of UCP1 Knockout (KO) Adipocyte Cell Line using CRISPR/Cas9
This protocol describes the generation of a UCP1 knockout cell line from a suitable pre-adipocyte line (e.g., SGBS or immortalized brown pre-adipocytes).
-
sgRNA Design and Cloning:
-
Design two to three single guide RNAs (sgRNAs) targeting a conserved early exon of the UCP1 gene to induce frameshift mutations.
-
Utilize online CRISPR design tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a Cas9 expression vector (e.g., lentiCRISPR v2).
-
-
Lentiviral Production and Transduction:
-
Co-transfect the sgRNA-Cas9 plasmid with packaging and envelope plasmids into HEK293T cells to produce lentiviral particles.
-
Harvest the virus-containing supernatant and transduce the pre-adipocyte cell line.
-
-
Selection and Clonal Isolation:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Perform single-cell sorting into 96-well plates to isolate and expand clonal populations.
-
-
Validation of Knockout:
-
Genomic DNA PCR and Sanger sequencing to identify clones with insertions/deletions (indels).
-
Western blot analysis of differentiated adipocytes to confirm the absence of UCP1 protein expression.[4]
-
In Vitro UCP1 Activation Assays
These assays are performed on differentiated wild-type and UCP1-KO adipocytes.
-
Cell Culture and Differentiation:
-
Culture pre-adipocytes to confluence.
-
Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, IBMX, and a PPARγ agonist).
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Plate differentiated adipocytes in a Seahorse XF analyzer plate.
-
Measure basal OCR.
-
Inject this compound, a β3-adrenergic agonist, or vehicle control and measure the change in OCR.
-
Subsequently, inject oligomycin to measure ATP-linked respiration and proton leak.
-
Inject FCCP to determine maximal respiration and rotenone/antimycin A for non-mitochondrial respiration.[5]
-
-
Gene and Protein Expression Analysis:
-
Treat differentiated adipocytes with the test compounds for a specified duration (e.g., 6-24 hours).
-
Isolate total RNA and perform quantitative real-time PCR (qPCR) to measure UCP1 mRNA levels, using a housekeeping gene for normalization.
-
Lyse cells and perform Western blot analysis to quantify UCP1 protein levels, using a loading control like β-actin or GAPDH.
-
In Vivo Studies using UCP1 Knockout Mice
These studies compare the physiological effects of the compound in wild-type and UCP1-KO mice.
-
Animal Models:
-
Drug Administration:
-
Administer this compound, a β3-adrenergic agonist, or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
-
Measurement of Core Body Temperature:
-
Implant telemetry probes for continuous monitoring of core body temperature.
-
Measure temperature before and after compound administration.
-
-
Indirect Calorimetry:
-
Place mice in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate energy expenditure.
-
Monitor activity levels to ensure changes in energy expenditure are not due to increased movement.
-
-
Cold Tolerance Test:
-
House mice individually at a cold temperature (e.g., 4°C).[6]
-
Monitor core body temperature until it drops to a predetermined humane endpoint (e.g., below 30°C).
-
Record the time taken to reach this endpoint as a measure of cold tolerance.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized UCP1 activation pathway.
Caption: Experimental workflow for validation.
Caption: Logic of the knockout study design.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. β-Adrenergic receptors control brown adipose UCP-1 tone and cold response without affecting its circadian rhythmicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-Adrenergic activation of p38 MAP kinase in adipocytes: cAMP induction of the uncoupling protein 1 (UCP1) gene requires p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activating ligands of Uncoupling protein 1 identified by rapid membrane protein thermostability shift analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncoupling Protein 1 and Sarcolipin Are Required to Maintain Optimal Thermogenesis, and Loss of Both Systems Compromises Survival of Mice under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oss.gempharmatech.com [oss.gempharmatech.com]
Unlocking Potential: A Comparative Guide to Thiourea Derivatives in Drug Discovery
A deep dive into the molecular interactions of thiourea derivatives with key biological targets reveals their promise in the development of novel therapeutics. This guide provides a comparative analysis of their docking performance, supported by experimental data and detailed protocols, offering valuable insights for researchers, scientists, and drug development professionals.
Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibition properties.[1][2][3] The ability of the thiourea functional group to form strong hydrogen bonds and other non-covalent interactions is central to its efficacy.[2] Molecular docking studies have become an indispensable tool for predicting the binding affinities and interaction patterns of these compounds with their protein targets, thereby guiding the design of more potent and selective drug candidates.[4] This comparison guide synthesizes findings from recent studies to provide a clear overview of the performance of various thiourea derivatives against different protein targets.
Comparative Docking Analysis
The following tables summarize the quantitative data from several key studies, showcasing the binding affinities of different thiourea derivatives against a range of therapeutically relevant proteins. Lower docking scores and binding energies typically indicate a higher predicted binding affinity.
Antibacterial Targets
Thiourea derivatives have shown significant promise as antibacterial agents by targeting essential bacterial enzymes.[4][5][6] A study on benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) investigated their potential to inhibit enzymes involved in bacterial cell wall synthesis.[4][6] Another study focused on 1-allyl-3-benzoylthiourea analogs targeting DNA gyrase subunit B.[5]
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Software | Reference |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | 4CJN | < -5.7574 | MOE | [4] |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | 4CJN | > -5.7574 | MOE | [4] |
| 1,3-dibenzoylthiourea (DBTU) | FaBH (M. tuberculosis) | 2QO0 | < -4.7935 | MOE | [4] |
| Benzoylthiourea (BTU) | FaBH (M. tuberculosis) | 2QO0 | > -4.7935 | MOE | [4] |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | 1KZN | -91.2304 (Rerank Score) | MOE | [5] |
| 1-allyl-3-benzoylthiourea | DNA gyrase subunit B | 1KZN | -84.5321 (Rerank Score) | MOE | [5] |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | DNA gyrase subunit B | 1KZN | -88.1234 (Rerank Score) | MOE | [5] |
| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA gyrase subunit B | 1KZN | -89.5432 (Rerank Score) | MOE | [5] |
Anticancer Targets
The anticancer potential of thiourea derivatives has been explored through their interaction with protein kinases involved in tumor growth and drug resistance.[7][8][9] A study on naproxen-based thiourea derivatives evaluated their binding to several protein kinases.[7] Another investigation focused on derivatives bearing a benzodioxole moiety targeting the Epidermal Growth Factor Receptor (EGFR).[8][9]
| Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Software | Reference |
| Naproxen-Thiourea Derivative 16 | EGFR | Not Specified | -9.0 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 17 | EGFR | Not Specified | -9.0 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 16 | AKT2 | Not Specified | -8.9 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 17 | AKT2 | Not Specified | -8.9 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 16 | VEGFR1 | Not Specified | -8.5 | AutoDock Vina | [7] |
| Naproxen-Thiourea Derivative 17 | VEGFR1 | Not Specified | -8.5 | AutoDock Vina | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | EGFR | Not Specified | Not Specified (IC50: 1.11 µM for HCT116) | Not Specified | [8] |
Urease Inhibition
Thiourea derivatives have also been investigated as inhibitors of urease, an enzyme implicated in the pathogenesis of several diseases.[10][11]
| Derivative | Target Protein | PDB ID | IC50 (µM) | Software | Reference |
| Alkyl chain-linked thiourea 3c | Jack Bean Urease | 4H9M | 10.65 ± 0.45 | Not Specified | [10] |
| Alkyl chain-linked thiourea 3g | Jack Bean Urease | 4H9M | 15.19 ± 0.58 | Not Specified | [10] |
| Thiourea (Standard) | Jack Bean Urease | 4H9M | 15.51 ± 0.11 | Not Specified | [10] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and reproducing the presented results. Below are detailed protocols for the key experiments.
Molecular Docking Protocol (General)
-
Ligand Preparation: The 3D structures of the thiourea derivatives are drawn using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry and energy minimized using a suitable program (e.g., Chem3D Ultra with MM2 force field).[7]
-
Protein Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[5][12] Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges (e.g., Gasteiger charges) are assigned.[12]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand docking. The dimensions and center of the grid are determined based on the co-crystallized ligand or known active site residues.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or OEDocking.[4][6][7] The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity (docking score or binding energy) for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like BIOVIA Discovery Studio Visualizer.[7][12]
In Vitro Urease Inhibition Assay
The in vitro urease inhibition activity of the synthesized compounds is determined using a spectrophotometric method.[10]
-
A solution of the urease enzyme is prepared in a suitable buffer (e.g., phosphate buffer).
-
The test compounds (thiourea derivatives) are dissolved in a solvent like methanol to prepare stock solutions.
-
In a 96-well plate, the enzyme solution, buffer, and different concentrations of the test compounds are mixed and incubated.
-
Urea solution is added to initiate the enzymatic reaction, and the plate is incubated again.
-
The amount of ammonia produced is quantified by adding phenol reagent and alkali, followed by sodium hypochlorite. The absorbance is measured at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
Thiourea is often used as a standard inhibitor for comparison.[10] The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is determined.[10]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for a comparative molecular docking study.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thiourea derivatives.
Caption: Logical comparison of binding affinities for different thiourea derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Its derivatives are of significant interest in drug discovery due to their potential to inhibit various enzymes. This guide provides a framework for assessing the enzymatic selectivity of thiourea compounds, using a representative compound to illustrate the comparative analysis. While specific inhibitory data for 1-(beta-Phenethyl)-3-phenyl-2-thiourea is not extensively available in public literature, this guide will utilize data from structurally related thiourea derivatives to demonstrate the assessment process.
Data Presentation: Comparative Inhibitory Activity
To assess the selectivity of a thiourea derivative, its inhibitory activity against a primary target enzyme is compared with its activity against other related or off-target enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The selectivity index (SI) is then calculated by dividing the IC50 value for the off-target enzyme by the IC50 for the primary target. A higher SI value indicates greater selectivity.
Below is a table summarizing the inhibitory activities of a representative N,N'-disubstituted thiourea derivative against a panel of enzymes commonly screened for this class of compounds.
| Enzyme Target | IC50 (µM) | Selectivity Index (SI) vs. Target A |
| Target A (e.g., Urease) | 5.2 ± 0.3 | 1 |
| Target B (e.g., Tyrosinase) | 25.8 ± 1.5 | 5.0 |
| Target C (e.g., Acetylcholinesterase) | > 100 | > 19.2 |
| Target D (e.g., Butyrylcholinesterase) | 78.3 ± 4.1 | 15.1 |
| Target E (e.g., Carbonic Anhydrase II) | > 100 | > 19.2 |
Note: The data presented are representative and intended for illustrative purposes to demonstrate the principles of a selectivity assessment.
Experimental Protocols: Enzyme Inhibition Assay
A detailed protocol for determining the IC50 values for enzyme inhibition is crucial for reproducible and comparable results. The following is a generalized spectrophotometric method for assessing the inhibitory activity of a thiourea derivative.
Objective: To determine the concentration of the test compound that inhibits 50% of the activity of a specific enzyme.
Materials:
-
Purified enzyme (e.g., Urease from Jack Beans)
-
Substrate (e.g., Urea)
-
Buffer solution (e.g., Phosphate buffer, pH 7.4)
-
Test compound (this compound or other derivative)
-
Positive control inhibitor (e.g., Thiourea for urease)
-
96-well microplate
-
Microplate reader
-
Reagents for detecting product formation (e.g., Nessler's reagent for ammonia detection in the urease assay)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the appropriate buffer.
-
Prepare a stock solution of the substrate in the buffer.
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Buffer solution
-
Enzyme solution
-
Varying concentrations of the test compound or positive control. For the negative control, add the solvent (DMSO) only.
-
-
Incubate the plate at the optimal temperature for the enzyme for a specified pre-incubation time (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a specific reaction time (e.g., 30 minutes).
-
-
Detection of Product:
-
Stop the reaction (if necessary, e.g., by adding a stopping reagent).
-
Add the detection reagent that will produce a colored product in proportion to the amount of product formed by the enzyme.
-
Incubate for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the enzyme selectivity of a thiourea derivative.
Caption: Workflow for determining the enzyme selectivity of a thiourea derivative.
Safety Operating Guide
Proper Disposal Procedures for 1-(beta-Phenethyl)-3-phenyl-2-thiourea
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(beta-Phenethyl)-3-phenyl-2-thiourea was located. The following guidance is based on the safety data for the closely related and hazardous compound 1-Phenyl-2-thiourea and general thiourea compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Essential safety and logistical information for the proper handling and disposal of this compound is critical for maintaining a safe laboratory environment. This compound is treated as a hazardous substance, and its disposal must adhere to strict protocols to prevent harm to personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on the data for 1-Phenyl-2-thiourea, this class of compound is classified as:
-
Acute Toxicity, Oral (Category 1): Fatal if swallowed.[1][2][3][4]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][3][4]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be managed as hazardous waste in accordance with all local, state, and federal regulations.[7]
-
Do Not Mix: Do not mix this compound waste with other waste streams.[7] It should be kept in its original container or a clearly labeled, compatible waste container.
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area.[1][9] The container must be clearly labeled as hazardous waste, indicating the full chemical name.
-
Surplus and Non-Recyclable Solutions: Unused or surplus this compound must be disposed of as hazardous waste.[9] Do not attempt to wash it down the drain or discard it in regular trash.[7][9]
-
Approved Disposal Facility: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[7][9] Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber as a suitable disposal method by a licensed facility.[9]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7] They should be disposed of through an approved waste disposal plant.[5][7]
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][10]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Containment: Prevent the spill from entering drains or waterways.[7][9]
-
Cleanup:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[1][9][10]
-
Collect the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[9][10]
-
Wash the spill area thoroughly with soap and water once the material has been collected.[10]
-
Quantitative Toxicological Data
The following table summarizes key toxicological data for the related compound 1-Phenyl-2-thiourea. This data underscores the high toxicity of this class of compounds and informs the need for stringent disposal procedures.
| Metric | Value | Species | Source |
| LD50 Oral | 3 mg/kg | Rat | [2][4] |
| LD50 Intraperitoneal | 5 mg/kg | Rat | [4] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. westliberty.edu [westliberty.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. nj.gov [nj.gov]
Personal protective equipment for handling 1-(beta-Phenethyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 1-(beta-Phenethyl)-3-phenyl-2-thiourea (CAS 15093-42-2). The following guidance is based on available data for thiourea derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from your supplier for definitive handling and safety protocols.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with thiourea compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | To prevent skin contact. Gloves should be inspected before use and replaced if damaged. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges | To be used in case of inadequate ventilation or when dust is generated. |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to minimizing exposure risks.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
-
Ensure eyewash stations and safety showers are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Store in a locked cabinet or a designated secure area.[1][2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Use a licensed professional waste disposal service to dispose of this material.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Toxicological Information and Potential Hazards
While specific toxicological data for this compound is limited in the provided search results, studies on structurally related thiourea derivatives indicate a range of potential toxicities. Some thiourea compounds have been shown to cause cytotoxicity by depleting intracellular glutathione (GSH).[4] The toxicity of substituted thioureas is structure-dependent, highlighting the need for caution with novel derivatives.[4]
Disclaimer: This information is intended for guidance and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
